molecular formula C8H8ClN3 B187364 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 136549-13-8

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B187364
CAS No.: 136549-13-8
M. Wt: 181.62 g/mol
InChI Key: QGROGNQUPBOMJQ-UHFFFAOYSA-N
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Description

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGROGNQUPBOMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593466
Record name 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136549-13-8
Record name 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural framework is a key component in the development of targeted therapeutics, notably as antagonists for Neuropeptide Y (NPY) receptors and inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 2 alpha (CSNK2A). This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of the key signaling pathways in which its derivatives are involved.

Physicochemical Properties

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted through computational models.

PropertyValueSource
Molecular Formula C₈H₈ClN₃[1][2]
Molecular Weight 181.62 g/mol [1]
Monoisotopic Mass 181.04068 Da[2]
Appearance Solid (predicted)
Melting Point No data available[3]
Boiling Point No data available[3]
Density 1.37 g/cm³[1]
Solubility No data available[1]
pKa (Predicted) 0.38 ± 0.30[1]
XlogP (Predicted) 2.1[2]
Refractive Index 1.657[1]
Storage Temperature 2-8°C under inert gas[1]

Note: For the related compound 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine, an experimental melting point of 36 °C has been reported and may serve as a useful reference.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and further discovery. The following sections outline the synthesis and determination of key physicochemical properties.

Synthesis of this compound

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, followed by chlorination.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine 3-Amino-5-methylpyrazole->2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine + Acetylacetone (Condensation) Acetylacetone Acetylacetone This compound This compound 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine->this compound + POCl₃ (Chlorination)

Figure 1: Synthetic pathway for this compound.

Step 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

  • To a solution of 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.1 equivalents).

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Step 2: Synthesis of this compound

  • The intermediate, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (1 equivalent), is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in excess.

  • The reaction mixture is heated under reflux for a period of 2-4 hours.

  • After cooling, the excess POCl₃ is carefully removed under vacuum.

  • The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by column chromatography on silica gel or recrystallization to afford the pure this compound.

Determination of Physicochemical Properties

The following are general protocols for determining key physicochemical properties, which can be adapted for the title compound.

Workflow for Physicochemical Property Determination:

G cluster_synthesis Sample Preparation cluster_analysis Analysis Synthesis Synthesize and Purify This compound Density Density Measurement (Pycnometry) Synthesis->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Synthesis->RefractiveIndex Conductance Conductance Measurement (Conductivity Meter) Synthesis->Conductance

Figure 2: Workflow for determining key physicochemical properties.

Density Measurement (Pycnometry)

  • A clean, dry pycnometer is weighed empty.

  • It is then filled with the solvent of choice (e.g., N,N-dimethylformamide) and weighed again to determine the weight of the solvent.

  • A known concentration of the synthesized compound is dissolved in the solvent.

  • The pycnometer is filled with this solution and weighed.

  • The density of the solution is calculated from the weight and volume.

Refractive Index Measurement (Abbe Refractometer)

  • The Abbe refractometer is calibrated using a standard of known refractive index.

  • A few drops of the sample solution (compound dissolved in a suitable solvent) are placed on the prism of the refractometer.

  • The refractive index is read directly from the instrument's scale after adjusting for a sharp borderline.

  • The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Conductance Measurement

  • A conductivity meter is calibrated using standard potassium chloride solutions of known conductivity.

  • A solution of the compound in a suitable solvent is prepared.

  • The conductivity cell is immersed in the solution, and the conductance is measured.

  • The measurement should be corrected for the conductance of the pure solvent.

Associated Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in various diseases.

PI3Kδ Signaling Pathway

The PI3Kδ pathway is crucial for the activation, proliferation, and survival of lymphocytes. Its dysregulation is linked to certain cancers and autoimmune diseases.[1][5]

G Receptor Immune Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates FOXO FOXO Transcription Factors AKT->FOXO inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3Kδ

Figure 3: Inhibition of the PI3Kδ signaling pathway.

CSNK2A Signaling Pathway

Casein Kinase 2 Alpha (CSNK2A) is a protein kinase involved in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its overexpression is common in many cancers.[6][7]

G CSNK2A CSNK2A Substrates Various Protein Substrates (e.g., AKT, PTEN, β-catenin) CSNK2A->Substrates phosphorylates CellProcesses Cell Proliferation, Survival, Angiogenesis Substrates->CellProcesses promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->CSNK2A

Figure 4: Inhibition of the CSNK2A signaling pathway.

Neuropeptide Y (NPY) Receptor Signaling Pathway

NPY receptors are G-protein coupled receptors that mediate a variety of physiological processes, including appetite, anxiety, and blood pressure regulation. Antagonists of these receptors are of interest for treating related disorders.[8][9]

G NPY Neuropeptide Y (NPY) NPYReceptor NPY Receptor (Y1, Y2, Y5) NPY->NPYReceptor binds to GProtein Gi/o Protein NPYReceptor->GProtein activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP produces CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->CellularResponse modulates Antagonist Pyrazolo[1,5-a]pyrimidine Derivative Antagonist->NPYReceptor

Figure 5: Antagonism of the Neuropeptide Y receptor signaling pathway.

References

Spectroscopic and Structural Elucidation of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic information for the compound 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (C8H8ClN3). Due to the limited availability of direct experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) in the public domain, this document presents predicted mass spectrometry data and outlines generalized experimental protocols for the spectroscopic analysis of this and structurally related heterocyclic compounds. Furthermore, a logical workflow for the synthesis and characterization of such a compound is visually represented. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazolo[1,5-a]pyrimidine derivatives in fields such as medicinal chemistry and materials science. The compound is noted for its role as a reactant in the preparation of NPY receptor antagonists.[1]

Compound Identification

IUPAC Name This compound
Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS Number 136549-13-8

Spectroscopic Data (Predicted)

Mass Spectrometry (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be instrumental in its identification via mass spectrometric analysis.[2]

AdductPredicted m/z
[M+H]+182.04796
[M+Na]+204.02990
[M-H]-180.03340
[M+NH4]+199.07450
[M+K]+220.00384
[M]+181.04013
[M]-181.04123

Experimental Protocols (General)

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data for heterocyclic compounds like this compound. These protocols are based on standard laboratory practices.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[5][6][7]

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Acquire a proton (¹H) NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a carbon-13 (¹³C) NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation (for solid samples):

  • KBr Pellet Method:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[8][9]

  • Thin Film Method:

    • Dissolve a small amount of the solid in a volatile solvent.

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10]

  • Mull Technique:

    • Grind the solid sample with a mulling agent (e.g., Nujol) to form a paste.

    • Spread the paste between two salt plates.[8][11]

Data Acquisition:

  • Place the prepared sample in the spectrometer's sample holder.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12]

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is suitable for this type of compound.[4][13][14][15]

Sample Introduction:

  • Direct Insertion Probe: The solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][15]

  • This causes ionization and fragmentation of the molecules.

  • The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup NMR NMR Spectroscopy (1H, 13C) Workup->NMR Structure Elucidation IR IR Spectroscopy Workup->IR Functional Group ID MS Mass Spectrometry Workup->MS Molecular Weight & Fragmentation Analysis Data Analysis NMR->Analysis IR->Analysis MS->Analysis Final Confirmed Structure of This compound Analysis->Final

Caption: A logical workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

This technical guide has summarized the currently available, albeit limited, spectroscopic information for this compound. While direct experimental data remains elusive in the reviewed literature, the provided predicted mass spectrometry data and generalized experimental protocols offer a valuable starting point for researchers. The outlined workflow for synthesis and characterization provides a systematic approach for the structural elucidation of this and similar heterocyclic compounds. Further experimental work is necessary to fully characterize the spectroscopic properties of this compound and to expand its potential applications in drug discovery and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of various bioactive molecules, including neuropeptide Y (NPY) receptor antagonists and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a thorough understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2][3] This document outlines the crystallographic parameters, experimental protocols for structure determination, and the logical workflow of the analysis.

Crystallographic Data Summary

While a specific crystal structure determination for this compound is not publicly available, the following tables present crystallographic data from closely related analogs, 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine[4] and 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile[5]. This data serves as a valuable reference, offering insights into the expected structural parameters of the title compound.

Table 1: Crystal Data and Structure Refinement for Related Pyrazolo[1,5-a]pyrimidine Analogs

Parameter7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine[4]7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile[5]
Chemical Formula C₁₃H₁₀ClN₃C₈H₄Cl₂N₄
Formula Weight 243.69227.05
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 6.5993 (2)4.9817 (4)
b (Å) 12.6166 (4)18.4025 (15)
c (Å) 13.8702 (5)10.1526 (9)
β (°) 100.131 (2)95.924 (1)
Volume (ų) 1136.84 (6)925.78 (13)
Z 44
Temperature (K) 296301
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)
Reflections Collected 169575429
Independent Reflections 29252111
R(int) 0.0240.017
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.103R₁ = 0.038, wR₂ = 0.104

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclocondensation of aminopyrazoles with appropriate precursors.[6] For the title compound, a potential synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazol-1-amine with a suitable three-carbon synthon, followed by chlorination. A common method for introducing the 7-chloro substituent is by treating the corresponding 7-hydroxypyrazolo[1,5-a]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate, ethanol, or dichloromethane/hexane).[5][7] The process requires a pure sample and gradual cooling or solvent diffusion to promote the formation of well-ordered crystals.[8][9]

X-ray Data Collection

A suitable single crystal with dimensions typically in the range of 0.1 to 0.5 mm is mounted on a goniometer of a single-crystal X-ray diffractometer.[8][9][10] The crystal is then cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

The diffractometer, equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation), rotates the crystal through a series of orientations while an area detector records the diffraction pattern of spots (reflections).[10] The intensity and position of each reflection are measured.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The phase problem, a central challenge in crystallography, is then addressed. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors.[9]

This initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by the R-factors (R₁ and wR₂), with lower values indicating a better fit of the model to the experimental data.

Logical Workflow for Crystal Structure Analysis

The overall process of crystal structure analysis can be visualized as a sequential workflow, from the initial synthesis of the compound to the final validation and deposition of the structural data.

CrystalStructureWorkflow Workflow for Crystal Structure Analysis cluster_synthesis Compound Preparation cluster_data X-ray Diffraction cluster_analysis Structure Determination cluster_validation Finalization Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Caption: Logical workflow for the crystal structure analysis of a small molecule.

Signaling Pathway and Drug Development Context

While this compound is an intermediate, its derivatives have been designed to target specific signaling pathways implicated in disease. For instance, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective inhibitors of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in inflammatory diseases and cancers.[3]

The following diagram illustrates a simplified representation of the PI3K signaling pathway and the role of a PI3Kδ inhibitor.

PI3K_Pathway Simplified PI3K Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

A detailed understanding of the crystal structure of this compound and its analogs is crucial for medicinal chemists to optimize the binding affinity and selectivity of these inhibitors for their target proteins, ultimately leading to the development of more effective and safer therapeutics.

References

Navigating the Physicochemical Landscape of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the methodologies for assessing the solubility and stability of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals to establish robust experimental protocols and data analysis frameworks for this compound. While specific experimental data for this compound is not publicly available, this guide outlines the standard procedures for characterizing its physicochemical properties.

Introduction to this compound

This compound (CAS No: 136549-13-8) is a heterocyclic compound belonging to the pyrazolopyrimidine class.[1] Its molecular structure, featuring a fused pyrazole and pyrimidine ring system, makes it a versatile scaffold in medicinal chemistry.[3][4] Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention for their wide range of biological activities, including their role as protein kinase inhibitors.[3] The physicochemical properties of this intermediate, particularly its solubility and stability, are critical parameters that influence its handling, reactivity in subsequent synthetic steps, and the overall viability of any drug development program.

Molecular Structure and Basic Properties:

PropertyValueSource
CAS Number136549-13-8[1]
Molecular FormulaC₈H₈ClN₃[1][5]
Molecular Weight181.62 g/mol [1]
AppearanceNot Available[1][6]
Melting PointNot Available[1][6]
Boiling PointNot Available[1][6]
Density1.37 g/cm³ (Predicted)[1]

Solubility Assessment Protocols

The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial factor affecting its bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters to evaluate.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method provides an early indication of a compound's solubility behavior.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add the DMSO solutions to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Measurement: Quantify the amount of precipitate formed using nephelometry, turbidimetry, or high-content imaging.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Illustrative Data Presentation:

Compound Concentration (µM)Turbidity (NTU)Solubility Assessment
20058.3Insoluble
10035.1Insoluble
5012.5Sparingly Soluble
252.1Soluble
100.8Soluble
10.5Soluble

Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock 10 mM Stock in DMSO SerialDilution Serial Dilution in DMSO Stock->SerialDilution AqueousDilution Dilution in Aqueous Buffer SerialDilution->AqueousDilution Incubation Incubation (2h, RT) AqueousDilution->Incubation Measurement Turbidity Measurement Incubation->Measurement DataAnalysis Determine Highest Soluble Concentration Measurement->DataAnalysis

Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility, often determined by the shake-flask method, represents the true equilibrium solubility of a compound in a given solvent.[7]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, ethanol, acetone).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in units of µg/mL or mM.

Illustrative Data Presentation:

SolventTemperature (°C)Solubility (µg/mL)
Water25< 1
PBS (pH 7.4)255.2
Ethanol25150.8
Acetone25325.4
Water371.5
PBS (pH 7.4)378.9

Workflow for Thermodynamic Solubility Assay:

G Start Add Excess Solid to Solvent Equilibration Agitate (24-48h at constant T) Start->Equilibration Separation Centrifuge/Filter to Separate Solid Equilibration->Separation Analysis Analyze Supernatant by HPLC-UV Separation->Analysis Result Report Equilibrium Solubility Analysis->Result G cluster_stress Stress Conditions cluster_analysis Analysis and Outcome Acid Acidic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Base->HPLC Neutral Neutral Neutral->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Degradation Identify Degradation Products HPLC->Degradation Pathway Elucidate Degradation Pathways Degradation->Pathway Method Develop Stability-Indicating Method Pathway->Method Compound This compound Compound->Acid Compound->Base Compound->Neutral Compound->Oxidative Compound->Thermal Compound->Photo

References

A Technical Guide to the Biological Screening of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details experimental protocols for key biological assays, presents quantitative data on their biological activities, and visualizes relevant signaling pathways and experimental workflows.

Introduction

Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] This guide focuses on the methodologies and data crucial for the effective biological screening of novel derivatives of this scaffold.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various novel pyrazolo[1,5-a]pyrimidine derivatives as reported in the scientific literature.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (IC₅₀ Values)
Compound IDCancer Cell LineIC₅₀ (µM)Reference
5h HCT-1161.51[4]
6c MCF-77.68[4]
5h K56222[4]
5i K56224[4]
1a Various0.0248[4]
1b Various0.028[4]
7b HepG20.064[5]
16c HepG20.047[5]
5 HT108096.25[6]
5 Hela74.8[6]
5 Caco-276.92[6]
5 A549148[6]
7 HT108080.12[6]
7 Hela65.43[6]
7 Caco-269.87[6]
7 A549120.5[6]
3f MCF-7223.9[7]
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (MIC Values)
Compound IDMicroorganismMIC (µg/mL)Reference
4c Escherichia coli1.95[8]
4b Escherichia coli1.95[8]
4i Enterobacter cloacae7.81[8]
7b Not Specified0.213 (IC₅₀)[3]
14a Klebsiella pneumoniae125-250[9]
14f Staphylococcus aureus125-250[9]
16d Fusarium oxysporum7.81[9]
3i Bacillus subtilis312 (µM)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key biological screening assays for novel pyrazolo[1,5-a]pyrimidine derivatives.

General Synthesis of Pyrazolo[1,5-a]pyrimidines

A common and effective method for synthesizing the pyrazolo[1,5-a]pyrimidine core is through the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.

Materials:

  • Substituted 3-aminopyrazole

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) or its equivalent (e.g., β-enaminone)

  • Solvent (e.g., acetic acid, ethanol)

  • Catalyst (optional, e.g., acid or base)

Procedure:

  • Dissolve the 3-aminopyrazole derivative (1 equivalent) in the chosen solvent.

  • Add the 1,3-dicarbonyl compound or its equivalent (1-1.2 equivalents) to the solution.

  • If required, add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test pyrazolo[1,5-a]pyrimidine derivatives dissolved in DMSO

Procedure:

  • Culture the cancer cells in T-75 flasks until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, and resuspend them in fresh complete medium.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Test pyrazolo[1,5-a]pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Kinase Inhibition Assay

This protocol outlines a general luminescence-based assay to determine the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a specific kinase. This type of assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase (e.g., Pim-1, CDK2, TRKA)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Test pyrazolo[1,5-a]pyrimidine derivatives dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Add a small volume (e.g., 1-5 µL) of the diluted compounds or DMSO (for control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate master mix in the assay buffer.

  • Add the kinase/substrate mix to the wells containing the compounds.

  • Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the specific kinase) to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first stop the reaction and deplete unused ATP, and then convert the generated ADP back to ATP to be measured by a luciferase reaction.

  • Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by pyrazolo[1,5-a]pyrimidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials (e.g., 3-Aminopyrazole, β-Dicarbonyl) synthesis Chemical Synthesis (Cyclocondensation) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays characterization->in_vitro Novel Derivatives anticancer Anticancer Screening (e.g., MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) in_vitro->antimicrobial kinase Kinase Inhibition Assay in_vitro->kinase data Data Analysis (IC50/MIC Determination) anticancer->data antimicrobial->data kinase->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt

General Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Screening.

Pim1_Pathway Cytokine Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/STAT5 JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces transcription Substrates Downstream Substrates (e.g., Bad, p21, c-Myc) Pim1->Substrates phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo->Pim1 inhibits

Simplified Pim-1 Signaling Pathway.

CDK2_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR binds CyclinD Cyclin D GFR->CyclinD induces expression CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE induces transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry CDK2->S_Phase promotes Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo->CDK2 inhibits

Simplified CDK2/Cyclin E Signaling Pathway in Cell Cycle Progression.

TRKA_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA binds & activates PI3K PI3K TRKA->PI3K activates RAS Ras TRKA->RAS activates AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MAPK MAPK (ERK) RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo->TRKA inhibits PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo->PI3K inhibits

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key signaling proteins. This technical guide provides an in-depth exploration of the mechanism of action of this versatile class of compounds, with a focus on their role as protein kinase inhibitors in oncology and inflammatory diseases. We will delve into the specific signaling pathways modulated by these compounds, present quantitative data on their activity, and provide detailed experimental protocols for their characterization.

Core Mechanism: Protein Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives predominantly exert their biological effects by acting as competitive inhibitors at the ATP-binding site of various protein kinases.[1][2] These kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The planar, heterocyclic nature of the pyrazolo[1,5-a]pyrimidine core allows for favorable interactions within the hydrophobic ATP-binding pocket of kinases, while substitutions at various positions on the ring system enable specificity and enhanced potency against different targets.

This guide will focus on the mechanism of action of pyrazolo[1,5-a]pyrimidine compounds against three well-validated and therapeutically relevant kinase families: Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDK), and Phosphoinositide 3-Kinases (PI3K).

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a vital role in neuronal development and function.[3] Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutive kinase activity, which act as oncogenic drivers in a wide range of solid tumors.[3][4] Pyrazolo[1,5-a]pyrimidine-based compounds are at the forefront of Trk inhibitor development, with several approved drugs and clinical candidates featuring this scaffold.[3][4]

Trk Signaling Pathway

Upon binding of their cognate neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In cancers driven by NTRK fusions, this signaling is constitutively active. Pyrazolo[1,5-a]pyrimidine inhibitors block this aberrant signaling by preventing the initial autophosphorylation step.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Pyrimidine->Trk_Receptor Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor

Trk Signaling Pathway and Inhibition.
Quantitative Data: Trk Inhibition

Compound ClassTargetIC50 (nM)Reference
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkA1.7[4]
Pyrazolo[1,5-a]pyrimidine derivativesTrkA (KM12 cells)0.1 - 0.2[4]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression. Overexpression or dysregulation of the CDK2/cyclin pathway is common in many cancers, making it an attractive target for therapeutic intervention. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2.[5]

CDK2-Mediated Cell Cycle Regulation

CDK2, when activated by cyclins, phosphorylates and inactivates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for DNA replication and cell cycle progression. Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine compounds prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex Cyclin_D_CDK46->Rb_E2F Phosphorylates Cyclin_E_CDK2 Cyclin E / CDK2 Rb_E2F->Cyclin_E_CDK2 Releases E2F to activate p21 p21 p21->Cyclin_E_CDK2 Inhibits Rb_p p-Rb Cyclin_E_CDK2->Rb_p Phosphorylates E2F E2F Rb_p->E2F Releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes transcription of S-phase genes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Pyrimidine->Cyclin_E_CDK2 Inhibition

CDK2 in Cell Cycle and Inhibition.
Quantitative Data: CDK2 Inhibition

Compound ClassTargetIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine derivativesCDK2Varies[5]

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition

The phosphoinositide 3-kinase (PI3K) family of lipid kinases is central to a signaling network that governs cell growth, proliferation, survival, and motility. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, differentiation, and function of immune cells.[6] Consequently, selective inhibition of PI3Kδ is a promising therapeutic strategy for hematological malignancies and inflammatory diseases. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective PI3Kδ inhibitors.[6]

PI3K/AKT/mTOR Signaling Pathway

Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This initiates a cascade that ultimately activates mTOR, a master regulator of cell growth and proliferation. Pyrazolo[1,5-a]pyrimidine inhibitors of PI3Kδ block the production of PIP3, thereby abrogating this entire signaling cascade.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3Kδ Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Pyrimidine->PI3K Inhibition

PI3K Signaling and Inhibition.
Quantitative Data: PI3Kδ Inhibition

Compound ClassTargetIC50 (nM)Reference
Indol-4-yl-pyrazolo[1,5-a]pyrimidinePI3Kδ2.8[6]
Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidinePI3Kδ18 - 1892

Experimental Protocols

Characterizing the mechanism of action of pyrazolo[1,5-a]pyrimidine compounds involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate - ATP - Pyrazolo[1,5-a]pyrimidine compound Start->Prepare_Reagents Dispense_Compound Dispense serial dilutions of pyrazolo[1,5-a]pyrimidine compound into microplate wells Prepare_Reagents->Dispense_Compound Add_Kinase Add purified kinase to wells Dispense_Compound->Add_Kinase Incubate_1 Pre-incubate compound and kinase Add_Kinase->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate at room temperature Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction and detect signal (e.g., luminescence, fluorescence) Incubate_2->Stop_Reaction Data_Analysis Analyze data to determine IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

Biochemical Kinase Inhibition Workflow.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified target kinase, a specific peptide substrate, and ATP in a suitable kinase buffer. Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in DMSO, followed by a further dilution in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the diluted compound or vehicle control (DMSO). Add the purified kinase and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight to allow attachment Seed_Cells->Incubate_1 Treat_Cells Treat cells with serial dilutions of pyrazolo[1,5-a]pyrimidine compound Incubate_1->Treat_Cells Incubate_2 Incubate for a specified period (e.g., 72 hours) Treat_Cells->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_3->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Data_Analysis Analyze data to determine GI50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Cell Viability (MTT) Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing direct evidence of target engagement and pathway inhibition within a cellular context.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with pyrazolo[1,5-a]pyrimidine compound and appropriate stimuli Start->Cell_Treatment Cell_Lysis Lyse cells in buffer containing protease and phosphatase inhibitors Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by size using SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-phospho-AKT) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using a chemiluminescent substrate Secondary_Antibody->Detection Analysis Analyze and quantify band intensity Detection->Analysis End End Analysis->End

Western Blotting Workflow.

Methodology:

  • Cell Treatment and Lysis: Culture cells and treat them with the pyrazolo[1,5-a]pyrimidine compound for a specified time. If necessary, stimulate the signaling pathway of interest. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and/or a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment.

Conclusion

Pyrazolo[1,5-a]pyrimidine compounds represent a highly versatile and clinically relevant scaffold for the development of targeted therapies. Their primary mechanism of action as ATP-competitive kinase inhibitors allows for the potent and selective modulation of key signaling pathways implicated in cancer and other diseases. A thorough understanding of their mechanism, facilitated by the experimental approaches detailed in this guide, is essential for the continued development and optimization of this important class of therapeutic agents.

References

Initial Bioactivity Assessment of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the initial bioactivity assessment of a key derivative, 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. While direct and extensive bioactivity data for this specific compound is limited in publicly available research, its prominent role as a versatile intermediate in the synthesis of potent anticancer, antimicrobial, and enzyme-inhibiting agents underscores its significance. This document will summarize the known biological activities of compounds derived from this core structure, present quantitative data in structured tables, provide detailed experimental methodologies for the synthesis and evaluation of these derivatives, and visualize relevant biological pathways and experimental workflows.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine has garnered significant attention from medicinal chemists due to its diverse pharmacological potential. Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Several commercial drugs and clinical candidates are based on this core structure, highlighting its therapeutic relevance.

This compound: A Key Synthetic Intermediate

This compound is primarily utilized as a reactant in the preparation of a variety of amino-substituted pyrazolo[1,5-a]pyrimidines and related heterocyclic systems.[1] The presence of a reactive chlorine atom at the 7-position makes it an excellent electrophilic partner for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of compound libraries for biological screening.

Biological Activities of Derivatives

While direct bioactivity data for this compound is not extensively documented, a wealth of information exists on the biological activities of compounds synthesized from this precursor.

Anticancer Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • PIM-1 Kinase Inhibition: Novel pyrazolopyrimidine derivatives have shown inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival and proliferation.[3]

  • c-Src Kinase Inhibition: A series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors.[4] c-Src is a non-receptor tyrosine kinase that plays a critical role in cancer development and progression.

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine core is also a promising scaffold for the development of new antimicrobial agents. Various derivatives have been synthesized and shown to be active against a range of bacteria and fungi. Some compounds have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5][6]

Data Presentation

The following tables summarize the quantitative bioactivity data for representative pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTargetAssayIC50 / GI50 (µM)Cancer Cell Line(s)Reference
BS-194 CDK2Kinase Assay0.003-[2]
CDK1Kinase Assay0.03-[2]
CDK9Kinase Assay0.09-[2]
-Antiproliferative0.28 (Mean GI50)60 cancer cell lines[2]
Compound 5h PIM-1Kinase Assay0.60-[3]
-Cytotoxicity1.51HCT-116 (Colon)[3]
Compound 6c PIM-1Kinase Assay0.67-[3]
-Cytotoxicity7.68MCF-7 (Breast)[3]
Compound 7f c-SrcKinase Assay--[4]
Compound 7o c-SrcKinase Assay--[4]

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Derivative 6 S. aureus0.187 - 0.375[5]
E. faecalis0.187 - 0.375[5]
P. aeruginosa0.187 - 0.375[5]
Derivative 9a E. faecalis0.25 - 0.50[5]
S. aureus0.25 - 0.50[5]
S. pyogenes0.25 - 0.50[5]

Experimental Protocols

General Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines

The synthesis of bioactive derivatives often starts from this compound via nucleophilic aromatic substitution.

General Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or isopropanol), the desired amine or other nucleophile (1-1.5 equivalents) is added.

  • A base (e.g., K2CO3, Et3N) may be added to facilitate the reaction.

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (typically 2-24 hours), monitored by TLC.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 7-substituted-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

G cluster_synthesis General Synthetic Workflow A This compound D Reaction Mixture A->D B Nucleophile (e.g., Amine) B->D C Solvent + Base C->D E Heating/Stirring D->E F Work-up & Extraction E->F G Purification F->G H 7-Substituted Derivative G->H

General synthetic workflow for 7-substituted derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyrazolo[1,5-a]pyrimidine derivatives is attributed to their ability to inhibit protein kinases involved in cell cycle regulation and signal transduction.

G cluster_pathway CDK-Mediated Cell Cycle Regulation CDK CDK1/2 Rb Rb Protein CDK->Rb phosphorylates CDK->Rb Cyclin Cyclins Cyclin->CDK activates E2F E2F Rb->E2F inhibits G1_S G1/S Transition E2F->G1_S promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->CDK

Inhibition of CDK-mediated cell cycle progression.

As illustrated above, pyrazolo[1,5-a]pyrimidine derivatives can inhibit CDKs, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the transcription factor E2F, thereby inhibiting the expression of genes required for the G1 to S phase transition of the cell cycle. This leads to cell cycle arrest and a halt in proliferation.

Conclusion

While this compound itself is not extensively characterized for its biological activities, it serves as a crucial and versatile starting material for the synthesis of a wide range of bioactive molecules. The derivatives of this core structure have demonstrated significant potential as anticancer and antimicrobial agents, often through the inhibition of key enzymes like protein kinases. The ease of functionalization at the 7-position allows for the generation of diverse compound libraries, making this scaffold an attractive starting point for future drug discovery and development efforts. Further investigation into the direct bioactivity of the core compound and the continued exploration of its derivatives are warranted to fully realize the therapeutic potential of this chemical class.

References

An In-depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry.[1] This bicyclic structure, formed by the fusion of a pyrazole and a pyrimidine ring, serves as a versatile framework for the development of a wide array of biologically active compounds.[2] Its structural rigidity and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of physicochemical properties and biological targets.[2][3] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Notably, this core is a cornerstone in the design of potent protein kinase inhibitors, with several compounds entering clinical trials and a few receiving FDA approval for the treatment of various cancers.[4][5] This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine core, covering its synthesis, key biological activities with a focus on kinase inhibition, and detailed experimental protocols for its preparation and evaluation.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species.[2][3] Variations in the reaction partners and conditions allow for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyrimidines.

General Synthetic Workflow

A general and widely adopted synthetic strategy is the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent, such as a β-enaminone. This reaction typically proceeds under acidic or thermal conditions to afford the desired bicyclic product.

cluster_synthesis General Synthesis of Pyrazolo[1,5-a]pyrimidines 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation 5-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Cyclocondensation Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolo[1,5-a]pyrimidine

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Key Synthetic Methodologies

Several efficient methods have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine core, including conventional heating, microwave-assisted synthesis, and multi-component reactions.

1. Cyclocondensation Reactions: This is the most prevalent method, involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, β-ketoesters, or enaminones.[2][3] The reaction is often carried out in a solvent like acetic acid or ethanol under reflux.[6]

2. Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates the reaction time, often from hours to minutes, and can lead to improved yields and cleaner product formation.[2][7] This method is particularly effective for the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines.[2]

3. Three-Component Reactions: These one-pot reactions involve the combination of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile) to directly form highly substituted pyrazolo[1,5-a]pyrimidines.[3]

Biological Activities and Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in a multitude of therapeutic agents, with its most prominent role being in the development of protein kinase inhibitors for cancer therapy.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Pyrazolo[1,5-a]pyrimidines have been extensively explored as ATP-competitive inhibitors of various protein kinases.[2][8]

Key Kinase Targets:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib, have been approved by the FDA for the treatment of NTRK gene fusion-positive solid tumors.[4][5] These inhibitors have shown remarkable efficacy in patients with various cancer types harboring these genetic alterations.[5]

  • Cyclin-Dependent Kinases (CDKs): This class of kinases regulates the cell cycle, and their aberrant activity is common in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2, showing promise as anti-leukemia agents.[9]

  • Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent and selective inhibitors of Pim kinases, demonstrating potential as anticancer therapeutics.[10][11]

  • Other Kinases: The pyrazolo[1,5-a]pyrimidine core has also been utilized to develop inhibitors against a range of other kinases implicated in cancer, including EGFR, B-Raf, and MEK.[8]

Signaling Pathway Inhibition

By targeting specific kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

cluster_pathway Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., TrkA) GrowthFactor->ReceptorKinase DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/AKT) ReceptorKinase->DownstreamSignaling CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->ReceptorKinase

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation

The following tables summarize the biological activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
5h MOLT-4 (Leukemia)Cytotoxicity0.93[9]
5i HL-60 (Leukemia)Cytotoxicity< 1.84[9]
6h MDA-MB-231 (Breast)MTT Assay12.75[2]
6q MDA-MB-231 (Breast)MTT Assay6.44[2]

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundKinase TargetAssay TypeIC50 (nM)Reference
8a, 8f, 9a, 9b, 9f TrkEnzymatic< 5[12]
12 & 13 TrkAELISA1 - 100[5]
5h CDK2Enzymatic22[9]
5i CDK2Enzymatic24[9]
11b Pim-1Enzymatic-[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, based on established and reported procedures.

Synthesis Protocols

Protocol 1: Conventional Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles [1]

  • Reaction Setup: A 25 mL solution of glacial acetic acid containing 10 mmol of the appropriate enaminone and 10 mmol of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained for 3 hours.

  • Work-up and Purification: After cooling to room temperature, the resulting solid product is collected by filtration, washed with ethanol, and dried. The crude product is then purified by crystallization from a dimethylformamide-water mixture to yield the final product.

Protocol 2: Microwave-Assisted Synthesis of 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines [4]

  • Reaction Setup: An equimolar mixture (0.5 mmol) of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine is placed in a microwave reaction vessel.

  • Reaction Execution: The reaction is carried out under solvent-free conditions using microwave irradiation at 180 °C for a specified time (typically minutes).

  • Work-up and Purification: The resulting product is purified by appropriate methods, such as column chromatography or recrystallization, to yield the desired 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine.

Biological Assay Protocols

Protocol 3: MTT Cell Viability Assay [2][13]

cluster_mtt MTT Assay Workflow CellSeeding Seed cells in 96-well plate CompoundTreatment Treat cells with compounds CellSeeding->CompoundTreatment Incubation Incubate for 48-72 hours CompoundTreatment->Incubation MTTAddition Add MTT solution Incubation->MTTAddition FormazanFormation Incubate for 2-4 hours MTTAddition->FormazanFormation Solubilization Add solubilization solution (e.g., DMSO) FormazanFormation->Solubilization AbsorbanceReading Read absorbance at ~570 nm Solubilization->AbsorbanceReading

Caption: A typical workflow for an MTT cell viability assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well.

  • Formazan Crystal Formation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based) [6]

  • Reaction Components Preparation: Prepare solutions of the recombinant kinase, a suitable peptide substrate, ATP, and the test pyrazolo[1,5-a]pyrimidine compounds in a kinase assay buffer.

  • Assay Plate Preparation: Add the kinase, substrate, and varying concentrations of the inhibitor to the wells of a 384-well plate.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined from a dose-response curve.

Conclusion

The pyrazolo[1,5-a]pyrimidine core continues to be a highly valuable scaffold in the field of drug discovery and development. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives, particularly as potent kinase inhibitors, underscore its therapeutic potential. The information and protocols provided in this technical guide offer a solid foundation for researchers and scientists working to explore and expand the medicinal applications of this remarkable heterocyclic system. Future research will likely focus on the development of more selective and potent pyrazolo[1,5-a]pyrimidine-based inhibitors, as well as the exploration of novel therapeutic targets for this versatile core structure.

References

An In-depth Technical Guide to 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS Number: 136549-13-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, identified by CAS number 136549-13-8, is a heterocyclic compound belonging to the pyrazolopyrimidine class. Its structure features a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 7-position and methyl groups at the 2- and 5-positions. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, demonstrating its significance in medicinal chemistry and drug discovery.[1] Primarily, it is utilized as a reactant in the preparation of amino-substituted pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]-1,3,5-triazines, which have shown potential as Neuropeptide Y (NPY) receptor antagonists.[1][2] These antagonists are under investigation for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and obesity.[1]

Chemical Information and Properties

A comprehensive summary of the chemical identifiers and physicochemical properties of this compound is provided below. While some physical properties such as melting and boiling points are not consistently reported in the literature, predicted and available experimental data are presented.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 136549-13-8
IUPAC Name This compound
Synonyms Pyrazolo[1,5-a]pyrimidine, 7-chloro-2,5-dimethyl-
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
InChI InChI=1S/C8H8ClN3/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3
InChIKey QGROGNQUPBOMJQ-UHFFFAOYSA-N
SMILES CC1=CC(=N2)N(C)C2=C(Cl)C=C1

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solidPredicted
Melting Point N/A[1]
Boiling Point N/A[1]
Density 1.37 g/cm³[1]
Refractive Index 1.657[1]
pKa (Predicted) 0.38 ± 0.30[1]
XlogP (Predicted) 2.1[3]
Solubility No data available
Storage Temperature 2-8°C, under inert gas (nitrogen or Argon)[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from 5-methyl-1H-pyrazol-3-amine. The general synthetic pathway is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Formation of Hydroxy Intermediate cluster_step2 Step 2: Chlorination A 5-methyl-1H-pyrazol-3-amine C 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine A->C Glacial Acetic Acid, Reflux B Acetylacetone B->C D 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine F This compound D->F Reflux E Phosphorus Oxychloride (POCl₃) E->F

A generalized synthetic workflow for this compound.
Step 1: Synthesis of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine

This step involves the condensation reaction of 5-methyl-1H-pyrazol-3-amine with acetylacetone.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-1H-pyrazol-3-amine in glacial acetic acid.

  • Add an equimolar amount of acetylacetone to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the product often precipitates. The solid can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization.

Step 2: Chlorination of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine

The hydroxyl group at the 7-position is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol:

  • In a fume hood, carefully add 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. The reaction can be carried out neat or in the presence of a high-boiling inert solvent.[6]

  • Optionally, a tertiary amine base such as N,N-dimethylaniline or triethylamine can be added to scavenge the HCl produced.

  • Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice or into a cold saturated sodium bicarbonate solution. This step is highly exothermic and should be performed with caution.

  • The product can then be extracted with an organic solvent such as dichloromethane or ethyl acetate.[6]

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly NPY receptor antagonists. The chlorine atom at the 7-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functionalities.

Intermediate_Workflow A 7-Chloro-2,5-dimethylpyrazolo [1,5-a]pyrimidine C 7-Amino-substituted 2,5-dimethylpyrazolo[1,5-a]pyrimidine A->C Nucleophilic Aromatic Substitution B Nucleophile (e.g., Amine) B->C D NPY Receptor Antagonist C->D Further Functionalization Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase Inhibits ATP Binding

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical importance. Derivatives of this core structure are known to exhibit a wide range of activities, including acting as kinase inhibitors, which are crucial in the development of targeted cancer therapies. The functionalization of the pyrazolo[1,5-a]pyrimidine ring system is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the pharmacological properties of lead compounds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. Its application to halogenated pyrazolo[1,5-a]pyrimidines, such as 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 7-position, leading to the synthesis of novel derivatives with potential therapeutic applications. Microwave-assisted Suzuki coupling has emerged as a particularly efficient method, offering significantly reduced reaction times and often improved yields compared to conventional heating.[1][2]

These application notes provide a detailed, representative protocol for the Suzuki coupling of this compound with various boronic acids, based on established procedures for analogous compounds.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of related halogenated pyrazolo[1,5-a]pyrimidines and other chloropyrimidines, providing a basis for the expected outcomes with this compound.

Table 1: Representative Catalyst and Base Screening for Suzuki Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine Analog [3]

EntryCatalyst (mol%)Ligand (mol%)Base (2 equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100Moderate
2PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O100Good
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110High
4XPhos Pd G2 (5)-Cs₂CO₃1,4-Dioxane120 (MW)Excellent

Note: Yields are generalized based on literature for analogous substrates and may vary for this compound.

Table 2: Substrate Scope: Suzuki Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine Analog with Various Boronic Acids [3]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine92
34-Fluorophenylboronic acid7-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine88
43-Thienylboronic acid7-(3-Thienyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine75
5Pyridine-3-boronic acid7-(Pyridin-3-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine68

Note: Yields are representative and based on optimized conditions for analogous substrates. Actual yields may vary.

Experimental Protocols

The following is a detailed, representative protocol for the microwave-assisted Suzuki coupling of this compound. This protocol is based on established methods for similar substrates and should be optimized for specific applications.[1][2][3]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired boronic acid (0.6 mmol, 1.2 equiv.), and the base (1.5 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%). If a ligand is required, it should be added at the appropriate stoichiometry.

  • Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 7-aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent vial Seal Microwave Vial solvent->vial microwave Irradiate in Microwave Reactor (e.g., 120°C, 15-30 min) vial->microwave extraction Aqueous Work-up and Extraction microwave->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R R-Pd(II)Ln-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Novel NPY Receptor Antagonists from 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a series of Neuropeptide Y (NPY) receptor antagonists derived from the starting material 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. The protocols herein describe the nucleophilic aromatic substitution reaction to generate a library of 7-amino-substituted pyrazolo[1,5-a]pyrimidine derivatives. This document includes quantitative data on the biological activity of these compounds as NPY Y1 and Y5 receptor antagonists, presented in a structured tabular format for clear comparison. Furthermore, visual diagrams of the synthetic workflow and the NPY receptor signaling pathway are provided to facilitate a comprehensive understanding of the experimental and biological context.

Introduction

Neuropeptide Y (NPY) and its receptors, particularly the Y1 and Y5 subtypes, are implicated in a variety of physiological processes, including appetite regulation, anxiety, and epilepsy. Consequently, the development of potent and selective NPY receptor antagonists is a significant area of interest in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising core structure for the generation of such antagonists. This application note focuses on the utilization of this compound as a key intermediate for the synthesis of a diverse range of 7-amino-substituted derivatives and the evaluation of their antagonist activity at NPY Y1 and Y5 receptors.

Data Presentation

The following table summarizes the in vitro binding affinities (Ki values) of synthesized 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives for the human NPY Y1 and Y5 receptors.

Compound IDR Group (Substituting Amine)NPY Y1 Ki (nM)NPY Y5 Ki (nM)
1a 4-Fluorobenzylamine>100001500
1b 3-Methoxybenzylamine83001200
1c 4-(Trifluoromethyl)benzylamine5000800
1d 3,4-Dichlorobenzylamine1800350
1e (R)-(+)-α-Methylbenzylamine3000600
1f (S)-(-)-α-Methylbenzylamine2500450
1g 2-(4-Chlorophenyl)ethylamine1200250
1h 4-Phenylbutylamine800150
1i Cyclohexanemethylamine4500900
1j N-Methylbenzylamine>100003000

Experimental Protocols

General Protocol for the Synthesis of 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivatives

This protocol outlines the general procedure for the nucleophilic aromatic substitution reaction between this compound and various primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., 4-Fluorobenzylamine, 3,4-Dichlorobenzylamine, etc.)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.2 eq.) and DIPEA (1.5 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the general synthetic scheme for the preparation of 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives.

Synthetic_Workflow start This compound conditions DIPEA, DMF 80-100 °C start->conditions amine Primary or Secondary Amine (R-NHR') amine->conditions product 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivative conditions->product Nucleophilic Aromatic Substitution

Caption: General synthetic route to NPY receptor antagonists.

NPY Receptor Signaling Pathway

This diagram depicts the primary signaling cascade initiated by the activation of NPY receptors, which are G-protein coupled receptors (GPCRs).

NPY_Signaling cluster_membrane Cell Membrane NPY_Receptor NPY Receptor (Y1/Y5) G_protein Gi/o Protein NPY_Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY NPY (Agonist) NPY->NPY_Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cellular Response (e.g., Appetite) PKA->Cellular_Response Phosphorylates Antagonist Pyrazolo[1,5-a]pyrimidine Antagonist Antagonist->NPY_Receptor Blocks Binding

Application Notes and Protocols for Derivatizing 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Their efficacy often stems from their ability to act as kinase inhibitors, making them attractive scaffolds for targeted cancer therapy.[3] The derivatization of the pyrazolo[1,5-a]pyrimidine core is crucial for developing new therapeutic agents with enhanced potency and selectivity.[3][4] This document provides detailed protocols for the derivatization of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a key intermediate for creating diverse compound libraries. The primary method of derivatization is nucleophilic substitution at the C7 position, leveraging the reactivity of the chlorine atom.[5]

Key Applications of Pyrazolo[1,5-a]pyrimidine Derivatives

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential in treating various diseases. Notably, they have been identified as potent inhibitors of several protein kinases involved in cell growth and proliferation.

  • Pim-1 Kinase Inhibition: Several pyrazolo[1,5-a]pyrimidine compounds exhibit nanomolar inhibitory activity against Pim-1 kinase, a target in cancer therapy.[4]

  • PI3Kδ Inhibition: Derivatives of this scaffold have been developed as selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ), which is a promising strategy for treating inflammatory and autoimmune diseases.[6]

  • Broad Biological Activity: The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold with reported anti-inflammatory, antitumor, antiviral, and antimicrobial activities, among others.[1][7]

Experimental Protocols

The following protocols detail the derivatization of this compound via nucleophilic aromatic substitution.

General Protocol for Nucleophilic Substitution with Amines

This protocol describes the general procedure for the reaction of this compound with various primary and secondary amines to yield 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • This compound

  • Desired amine (e.g., morpholine, piperidine, aniline derivatives)

  • Solvent (e.g., isopropanol, N,N-Dimethylformamide (DMF), Dioxane)

  • Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Triethylamine (TEA))

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Stirring apparatus

  • Heating apparatus (e.g., microwave reactor or oil bath)

  • Standard work-up and purification equipment (silica gel for column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent).

  • Add the desired amine (1.1-2.0 equivalents).

  • Add the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add the base (1.5-3.0 equivalents).

  • Seal the vessel and heat the reaction mixture with stirring. Reaction conditions can be optimized, but typical conditions include heating at 130°C under microwave irradiation for several hours or refluxing for an extended period.[4]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Examples of Derivatization Reactions

The following table summarizes various derivatization reactions of chloro-substituted pyrazolo[1,5-a]pyrimidines with different nucleophiles.

Starting MaterialNucleophile/ReagentProductYield (%)Reference
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidineMorpholine, K₂CO₃4-(5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94[5]
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidineVarious amines, DIPEA, iPrOH7-Amino-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine derivatives80[4]
5,7-Dichloropyrazolo[1,5-a]pyrimidine derivativeMorpholine7-Morpholino-5-chloropyrazolo[1,5-a]pyrimidine derivative92[5]
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrilePhosphorus oxychlorideSynthesis of the starting material-[8]
7-Aryl-azolo[1,5-a]pyrimidine-6-carbonitrilesn-ButylamineANRORC-type reaction products-[9]

Visualizations

Experimental Workflow for Derivatization

experimental_workflow start Start: this compound reagents Add Amine, Base, and Solvent start->reagents reaction Heat Reaction Mixture (Microwave or Reflux) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool and Perform Aqueous Work-up monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End: 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivative characterization->end

Caption: Workflow for the derivatization of this compound.

Pim-1 Kinase Signaling Pathway Inhibition

pim1_pathway Pim1 Pim-1 Kinase PhosphoBad p-BAD (Inactive) Pim1->PhosphoBad Phosphorylates PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivative PyrazoloPyrimidine->Pim1 Inhibits Bad BAD Apoptosis Apoptosis Bad->Apoptosis Promotes CellSurvival Cell Survival PhosphoBad->CellSurvival Promotes

Caption: Inhibition of the Pim-1 kinase signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The derivatization of this compound provides a versatile platform for the synthesis of novel compounds with significant therapeutic potential. The protocols outlined, along with the supporting data and visualizations, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The continued exploration of this scaffold is likely to yield new and improved kinase inhibitors and other valuable therapeutic agents.

References

Application Notes and Protocols: 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting various physiological processes. The chlorine atom at the 7-position of this specific intermediate provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the generation of compound libraries for drug discovery programs.

Derivatives of this scaffold have shown significant potential in the development of therapeutics for oncology, inflammation, and neurological disorders. Notably, they have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Key Applications in Drug Discovery

The this compound intermediate is primarily utilized in the synthesis of:

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. By modifying the substituents at the 7-position, researchers can achieve potent and selective inhibition of various kinases, including:

    • Phosphoinositide 3-kinases (PI3Ks)

    • Cyclin-dependent kinases (CDKs)

    • Tropomyosin receptor kinases (Trks)

    • Pim kinases

    • c-Src kinase

  • Neuropeptide Y (NPY) Receptor Antagonists: The pyrazolo[1,5-a]pyrimidine framework is also used to develop antagonists for NPY receptors, which are implicated in a range of physiological functions, including appetite, anxiety, and depression.[1][2]

  • Other Biologically Active Molecules: The versatility of this intermediate allows for its use in the synthesis of compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and antiviral properties.

Data Presentation: Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro potency of various kinase inhibitors synthesized from pyrazolo[1,5-a]pyrimidine scaffolds, demonstrating the therapeutic potential of this compound class.

Table 1: Inhibition of PI3K Isoforms by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTargetIC50 (nM)Reference
CPL302253 (54) PI3Kδ2.8[3]
Compound 7 PI3Kδ470[4]
Compound 13 PI3Kδ772[4]
CPL302415 (6) PI3Kδ18[5]
GDC-0941 PI3Kδ33[5]

Table 2: Inhibition of CDK2 and TRKA by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTargetIC50 (µM)Reference
6s CDK20.23[2]
TRKA0.45[2]
6t CDK20.09[2]
TRKA0.45[2]
Ribociclib CDK20.07[2]
Larotrectinib TRKA0.07[2]

Table 3: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4c COX-19.835 ± 0.502.14[6]
COX-24.597 ± 0.20[6]
5b COX-14.909 ± 0.251.49[6]
COX-23.289 ± 0.14[6]
Meloxicam COX-11.879 ± 0.10.35[6]
COX-25.409 ± 0.23[6]
Celecoxib COX-15.439 ± 0.282.51[6]
COX-22.164 ± 0.09[6]

Signaling Pathways

Derivatives of this compound can modulate key signaling pathways implicated in cancer and other diseases. Below are representations of the PI3K/AKT and CDK2/Cyclin E pathways, which are common targets.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 Inhibits

Caption: CDK2/Cyclin E Cell Cycle Pathway Inhibition.

Experimental Protocols

The following protocols are representative examples of how this compound can be used as an intermediate. These are generalized procedures and may require optimization for specific substrates and desired products.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol describes the reaction of this compound with a primary or secondary amine to introduce a substituted amino group at the 7-position.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, Dioxane, or NMP)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equivalent), the desired amine (1.1 - 2.0 equivalents), and the base (1.5 - 3.0 equivalents).

  • Add the anhydrous solvent to the flask.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivative.

SNAr_Workflow Start Start Combine Combine Reactants: - this compound - Amine - Base - Solvent Start->Combine Heat Heat under Inert Atmosphere Combine->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify by Chromatography Workup->Purify Product Final Product: 7-Amino-2,5-dimethyl- pyrazolo[1,5-a]pyrimidine Purify->Product

Caption: Experimental Workflow for Amination.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol outlines a method for creating a carbon-carbon bond at the 7-position of the pyrazolo[1,5-a]pyrimidine core using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DME)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for workup and purification

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.1 - 1.5 equivalents), the palladium catalyst (2-10 mol%), and the base (2.0 - 3.0 equivalents).

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed as monitored by TLC (typically 4-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Conclusion

This compound is a high-value intermediate for the synthesis of diverse and potent biologically active molecules. Its utility in constructing libraries of kinase inhibitors and other potential therapeutic agents makes it a cornerstone for many drug discovery and development programs. The provided protocols and data serve as a foundation for researchers to explore the rich medicinal chemistry of the pyrazolo[1,5-a]pyrimidine scaffold.

References

Application Notes & Protocols: Development of Kinase Inhibitors Using a Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in targeted cancer therapy.[1][2][3] Its unique structure allows for ATP-competitive and allosteric inhibition of a wide range of protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[1][2] This document provides a detailed overview of the development of kinase inhibitors based on this versatile scaffold, including summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Overview of Kinase Targets and Inhibitor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a variety of kinase targets implicated in oncology. These include Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Pim-1, Casein Kinase 2 (CK2), and Phosphoinositide 3-kinase δ (PI3Kδ).[1][2][4] The versatility of this scaffold allows for fine-tuning of potency and selectivity through structural modifications at various positions.[3]

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases (TrkA, TrkB, and TrkC) are critical targets in solid tumors with NTRK gene fusions.[4][5] Several approved drugs, including Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[4][5]

Table 1: Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)
8 TrkA1.7--
9 TrkA1.7--
22 TrkA3KM121
TrkB14
TrkC1
23 TrkA-KM120.1
24 TrkA-KM120.2
28 TrkA0.17--
TrkB0.07
TrkC0.07
37 (LPM4870108) TrkA2.4 ± 0.3Ba/F3 TTRK0.6 ± 0.1
TrkA (G595R mutant)3.5 ± 0.5Ba/F3 TrkAG595R7.7 ± 0.5
TrkC0.2 ± 0.1Ba/F3 TrkCG623R2.7 ± 0.2
ROS11.0 ± 0.3Ba/F3 SLC34A2-Ros12.3 ± 0.3

Data sourced from multiple studies.[4][6]

Dual CDK2 and TRKA Inhibitors

The simultaneous inhibition of CDK2 and TRKA presents a promising strategy to enhance anticancer efficacy and overcome drug resistance.[7]

Table 2: Activity of Dual Pyrazolo[1,5-a]pyrimidine-based CDK2/TrkA Inhibitors

CompoundCDK2 IC50 (µM)TrkA IC50 (µM)
6s 0.230.45
6t 0.090.45
Ribociclib (Ref.) 0.07-
Larotrectinib (Ref.) -0.07

Data from a study on dual CDK2/TRKA inhibitors.[7]

Casein Kinase 2 (CK2) Inhibitors

CK2 is a serine/threonine kinase that regulates cell growth, proliferation, and apoptosis.[8]

Table 3: Activity of Pyrazolo[1,5-a]pyrimidine-based CK2 Inhibitors

CompoundCK2 Ki (nM)Cellular pAKTS129 IC50 (µM)
7l 30.08

Data from a study on CK2 inhibitors.[8]

Experimental Protocols

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

A common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent.[3]

Protocol 1: Two-Step Synthesis via β-enaminone Intermediate [3]

Step 1: Synthesis of β-enaminones

  • React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Conduct the reaction under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • The corresponding β-enaminone is typically yielded in high purity (83–97%).

Step 2: Cyclocondensation

  • React the synthesized β-enaminone with 3-methyl-1H-pyrazol-5-amine.

  • This reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [2][3]

  • Prepare a mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide.

  • Subject the mixture to a one-pot cyclization and oxidative halogenation reaction.

  • Carry out the reaction in the presence of an oxidizing agent such as potassium persulfate (K₂S₂O₈).

In Vitro Kinase Inhibition Assay (Example: TrkA)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human TrkA kinase domain

    • Biotinylated peptide substrate

    • ATP

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Procedure:

    • Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the TrkA enzyme and the biotinylated peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (Example: KM12 Cell Line)

This protocol is used to assess the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.

  • Cell Culture:

    • Culture KM12 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Seed the KM12 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds (typically from 0.1 nM to 10 µM) for 72 hours.

    • After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition for each concentration compared to vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the compound concentration.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Neurotrophin Neurotrophin Neurotrophin->Trk Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Inhibits

Caption: Trk signaling pathway and its inhibition by a pyrazolo[1,5-a]pyrimidine-based inhibitor.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb Phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb Phosphorylates CDK2_CyclinA CDK2-Cyclin A CDK1_CyclinB CDK1-Cyclin B Rb Rb E2F E2F Rb->E2F Inhibits E2F->S Promotes S-phase genes Inhibitor Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits

Caption: Role of CDK2 in cell cycle progression and its inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Synthesis_Workflow Start Starting Materials (3-Aminopyrazole, β-dicarbonyl) Reaction Cyclocondensation Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Pure Pyrazolo[1,5-a]pyrimidine Compound Characterization->Final

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidine compounds.

Screening_Workflow Compound Synthesized Compound Library Primary_Screen Primary Screening: In Vitro Kinase Assay Compound->Primary_Screen Hit_ID Hit Identification (IC50 Determination) Primary_Screen->Hit_ID Secondary_Screen Secondary Screening: Cellular Proliferation Assay Hit_ID->Secondary_Screen Active Compounds Lead_Gen Lead Generation (GI50 Determination) Secondary_Screen->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Potent Compounds Optimization Lead Optimization SAR->Optimization

Caption: Workflow for the screening and optimization of kinase inhibitors.

References

Application of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors for therapeutic use.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and thereby effectively target the ATP-binding sites of various protein kinases.[3][4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for drug development.

The primary utility of this compound lies in the reactivity of its chlorine atom at the 7-position. This chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of substituents, most commonly amines.[7][8] This reaction is a cornerstone for building libraries of compounds with diverse pharmacological profiles. By strategically modifying the substituent at the C7-position, as well as other positions on the pyrazolo[1,5-a]pyrimidine core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting molecules.

Derivatives of this scaffold have shown potent inhibitory activity against several important kinase families, including:

  • Pim Kinases: These serine/threonine kinases are proto-oncogenes involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed as potential anticancer agents.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Derivatives have demonstrated potent inhibition of CDK1, CDK2, CDK5, and CDK9.[3][9][10]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is critical for cell growth, proliferation, and survival. Selective inhibitors of the PI3Kδ isoform, derived from pyrazolo[1,5-a]pyrimidines, are being explored for inflammatory and autoimmune diseases.[1][11][12][13][14]

  • c-Src Kinase: This non-receptor tyrosine kinase is implicated in cancer progression and metastasis. Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized as c-Src inhibitors.

Beyond kinase inhibition, this scaffold has been utilized to develop Neuropeptide Y (NPY) receptor antagonists, with potential applications in treating neurological and psychiatric disorders such as anxiety, depression, and obesity.[1][2]

Quantitative Data of Bioactive Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives synthesized from chloro-substituted precursors.

Table 1: Pim-1 Kinase Inhibitory Activity

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CorePim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
9 Varied amine substituents at C718270[15]
9a Varied amine substituents at C727180[15]
11a Varied amine substituents at C724120[15]
11b Varied amine substituents at C72136[15]

Table 2: CDK Inhibitory Activity

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CoreCDK1 IC50 (nM)CDK2 IC50 (nM)CDK5 IC50 (nM)CDK9 IC50 (nM)Reference
5h 7-(4-Bromophenyl)-3-(3-chlorophenylazo)-2-amino28224560[9]
5i 7-(4-Bromophenyl)-3-(2-chlorophenylazo)-2-amino35245080[9]
BS-194 (4k) Varied substituents3033090[10]

Table 3: PI3Kδ Inhibitory Activity

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CorePI3Kδ IC50 (nM)PI3Kα/δ SelectivityPI3Kβ/δ SelectivityPI3Kγ/δ SelectivityReference
CPL302415 (6) Benzimidazole derivatives18791415939[1][12]
CPL302253 (54) Indole derivatives2.8>3571>3571>3571[14]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of an Amine at the C7-Position

This protocol describes a typical amination reaction at the C7 position of a 7-chloro-pyrazolo[1,5-a]pyrimidine core, a key step in the synthesis of many bioactive derivatives.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., K2CO3, Et3N) (1.5-2.0 equiv.)

  • Anhydrous solvent (e.g., Acetone, DMF, Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the chosen anhydrous solvent, the amine nucleophile (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C) for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is acetone or another volatile organic, remove it under reduced pressure using a rotary evaporator.

  • If the solvent is DMF, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivative.

Visualizations

experimental_workflow start Start: Starting Materials reagents This compound Amine Nucleophile Base & Solvent start->reagents reaction Nucleophilic Aromatic Substitution (SNAr) (Room Temp to Reflux, 2-24h) reagents->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivative purification->product

Caption: General experimental workflow for the synthesis of bioactive derivatives.

signaling_pathway cluster_kinase Kinase Signaling PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Kinase Protein Kinase (e.g., CDK, Pim, PI3K) PyrazoloPyrimidine->Kinase Inhibits ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (Proliferation, Survival, etc.) PhosphoSubstrate->CellularResponse

Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

References

Application Notes and Protocols: Nucleophilic Substitution on 7-Chloropyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including as protein kinase inhibitors for cancer therapy.[1] Functionalization of this scaffold is crucial for modulating biological activity and optimizing pharmacokinetic properties. The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile and efficient handle for introducing diverse structural motifs.[2][3]

This high reactivity is due to the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This allows for the selective displacement of the chloride ion by a wide array of nucleophiles, including amines, alcohols, and thiols, often under mild conditions. These application notes provide detailed protocols and reaction data for performing nucleophilic substitution reactions on 7-chloropyrazolo[1,5-a]pyrimidines.

General Reaction Scheme & Mechanism

The fundamental transformation involves the displacement of the C7-chloro group by a nucleophile (Nu). The reaction proceeds via a two-step addition-elimination mechanism.

G Start_PyP 7-Chloropyrazolo[1,5-a]pyrimidine Intermediate Meisenheimer-like Intermediate Start_PyP->Intermediate + H-Nu Nucleophile Nucleophile (H-Nu) Product 7-Substituted-pyrazolo[1,5-a]pyrimidine Intermediate->Product - Cl⁻ HCl HCl

Caption: General mechanism for SNAr at the C7 position.

Synthesis of the Starting Material: 7-Chloropyrazolo[1,5-a]pyrimidine

The necessary 7-chloro-substituted starting material is typically synthesized from its corresponding 7-hydroxy analog via chlorination with reagents like phosphorus oxychloride (POCl₃).[4][5]

G cluster_workflow Chlorination Workflow Start Start: 7-Hydroxypyrazolo[1,5-a]pyrimidine + POCl₃ Reaction Heat Mixture (e.g., Reflux, 2h) Start->Reaction Evaporation Evaporate POCl₃ (Reduced Pressure) Reaction->Evaporation Workup Quench with Ice & Extract with Organic Solvent (e.g., CH₂Cl₂) Evaporation->Workup Purification Wash, Dry, and Evaporate Solvent Workup->Purification Product Product: 7-Chloropyrazolo[1,5-a]pyrimidine Purification->Product

Caption: Workflow for the synthesis of 7-chloropyrazolo[1,5-a]pyrimidine.

Protocols for Nucleophilic Substitution

Reactions with N-Nucleophiles (Amines)

The substitution with primary and secondary amines is one of the most common modifications. Reaction conditions can be tuned based on the nucleophilicity and steric hindrance of the amine.

Data Summary: Amination Reactions

EntryNucleophileBaseSolventTemperature & TimeYield (%)Reference
1MorpholineK₂CO₃N/ARoom Temp.94%[2][3]
2trans-4-AminocyclohexanolDIPEAiPrOH130 °C (Microwave), 16h80%[5]
3Aniline (electron-donating group)Et₃NN/AN/AHigh[6]
4Aniline (electron-withdrawing group)Strong Base (e.g., NaH)N/AN/AModerate-High[6]

Detailed Experimental Protocol 1: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine [2][3]

This protocol details a selective substitution at the C7 position on a 5,7-dichloro-substituted pyrazolopyrimidine.

  • Reagents & Setup:

    • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add morpholine (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, using an appropriate eluent system like hexane/ethyl acetate) to yield the pure 7-morpholino product. The reported yield for this selective reaction is 94%.[2][3]

Reactions with O-Nucleophiles (Alcohols)

The reaction with alcohols requires the in situ generation of a more potent alkoxide nucleophile using a base.

Data Summary: O-Alkylation Reactions

EntryNucleophileBaseSolventTemperature & TimeYield (%)Reference
1Generic R-OHNaHTHF/DMF0 °C to RTModerate-HighGeneral Protocol
2MethanolNaOMeMethanolRefluxGoodGeneral Protocol

Detailed Experimental Protocol 2: General Procedure for Synthesis of 7-Alkoxypyrazolo[1,5-a]pyrimidines

  • Reagents & Setup:

    • To a solution of the desired alcohol (R-OH, 1.2 eq) in a dry aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of the alkoxide.

  • Reaction:

    • Add a solution of the 7-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 eq) in the same dry solvent to the alkoxide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically for 2-12 hours. Gentle heating may be required for less reactive alcohols.

  • Work-up and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 7-alkoxy derivative.

General Experimental Workflow Visualization

The following diagram outlines a typical workflow for performing and analyzing these nucleophilic substitution reactions in a research setting.

G cluster_workflow General Laboratory Workflow start_node Combine: - 7-Chloropyrazolo[1,5-a]pyrimidine - Nucleophile - Base & Solvent reaction_node Stir/Heat Reaction Mixture (RT to Reflux / Microwave) start_node->reaction_node monitor_node Monitor Progress (TLC / LC-MS) reaction_node->monitor_node workup_node Reaction Work-up (Quench, Extract, Wash, Dry) monitor_node->workup_node Upon Completion purify_node Purification (Column Chromatography / Recrystallization) workup_node->purify_node char_node Characterization (NMR, MS, etc.) purify_node->char_node

Caption: A standard workflow for nucleophilic substitution experiments.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient synthesis of pyrazolo[1,5-a]pyrimidine analogs utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis leverages the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This direct energy transfer, known as dielectric heating, avoids the thermal conductivity limitations of conventional heating, often resulting in cleaner reactions with fewer side products. For the synthesis of heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines, a privileged core in medicinal chemistry, MAOS has proven to be a highly effective and reproducible technology.

General Experimental Workflow

The general workflow for microwave-assisted synthesis is streamlined and efficient. Key steps include reagent preparation, reaction setup in a dedicated microwave vial, irradiation in a microwave reactor with precise temperature and time control, and subsequent product workup and purification.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Reagent Weighing and Solvent Addition vial Reaction Mixture in Microwave Vial reagents->vial irradiate Microwave Irradiation (Controlled T, P, t) vial->irradiate cool Cooling and Depressurization irradiate->cool extract Extraction / Filtration cool->extract purify Chromatography / Recrystallization extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for microwave-assisted organic synthesis.

Protocol 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This method is a classical and versatile approach to the pyrazolo[1,5-a]pyrimidine core. Microwave irradiation significantly accelerates the condensation and subsequent cyclization steps.

General Reaction Scheme

G r1 5-Aminopyrazole plus1 + r1->plus1 r2 β-Dicarbonyl Compound plus1->r2 arrow1 -> r2->arrow1 p1 Pyrazolo[1,5-a]pyrimidine arrow1->p1 cond Microwave (Heat) - H2O arrow1->cond G r1 3-Aminopyrazole plus1 + r1->plus1 r2 Aldehyde plus1->r2 plus2 + r2->plus2 r3 β-Dicarbonyl Compound plus2->r3 arrow1 -> r3->arrow1 p1 Pyrazolo[1,5-a]pyrimidine arrow1->p1 cond Microwave (Heat) Solvent arrow1->cond G r1 β-Enaminone plus1 + r1->plus1 r2 5-Aminopyrazole plus1->r2 arrow1 -> r2->arrow1 p1 Pyrazolo[1,5-a]pyrimidine arrow1->p1 cond Microwave (Heat) Solvent-free arrow1->cond G start Start Optimization solvent Choose Solvent (based on reactant polarity and boiling point) start->solvent temp Select Initial Temperature (e.g., 100-120 °C) time Select Initial Time (e.g., 5-10 min) temp->time run Run Reaction time->run solvent->temp check Check Conversion (TLC, LC-MS) run->check complete Reaction Complete? check->complete optimize Optimize Yield complete->optimize Yes inc_temp Increase Temperature complete->inc_temp No inc_temp->run inc_time Increase Time inc_temp->inc_time change_solvent Change Solvent inc_temp->change_solvent inc_time->run change_solvent->run

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step synthesis. The first step involves the cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate to form the intermediate, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the critical parameters affecting the yield in the cyclocondensation step?

A2: The key parameters influencing the yield of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one are the choice of catalyst (acidic or basic), reaction temperature, and solvent. The reaction is often carried out in a protic solvent like ethanol or acetic acid. Maintaining the optimal pH is crucial to facilitate the condensation while minimizing side reactions.

Q3: What factors are crucial for optimizing the chlorination step?

A3: For the chlorination of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, the critical factors include the choice and excess of the chlorinating agent (e.g., POCl₃), reaction temperature, reaction time, and the presence or absence of a solvent or a base. Overheating can lead to degradation, while insufficient heating may result in an incomplete reaction.

Q4: Are there any common side products that can form during the synthesis?

A4: Yes, in the cyclocondensation step, regioisomers can be a potential issue depending on the starting materials, though the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate is generally regioselective. During the chlorination step, incomplete reaction can leave unreacted starting material. Additionally, harsh conditions can lead to the formation of unidentified, often dark-colored, degradation byproducts. In syntheses of similar chlorinated heterocycles, the formation of phosphorylated intermediates has been observed.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Cyclocondensation Step (Formation of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one)
Potential Cause Suggested Solution
Incorrect Catalyst or pH The reaction of an aminopyrazole with a β-dicarbonyl compound is sensitive to the reaction medium. An acidic medium, such as acetic acid, is commonly used to catalyze the cyclization.[2] If using a base, ensure it is appropriate for the specific reactants.
Suboptimal Reaction Temperature The reaction typically requires heating. Refluxing in a suitable solvent like ethanol or acetic acid is common.[2] Ensure the reaction is heated sufficiently to go to completion, but avoid excessive temperatures that could lead to degradation.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.
Impure Starting Materials Ensure the 3-amino-5-methylpyrazole and ethyl acetoacetate are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
Problem 2: Low Yield or No Reaction in the Chlorination Step
Potential Cause Suggested Solution
Insufficient Amount of POCl₃ While some protocols for similar compounds aim for equimolar amounts of POCl₃, an excess is often required to drive the reaction to completion, especially when POCl₃ is also used as the solvent.[3][4] Start with a moderate excess (e.g., 3-5 equivalents) and optimize from there.
Low Reaction Temperature This reaction typically requires heating to reflux.[5] Ensure the temperature is high enough for the reaction to proceed at a reasonable rate. For similar chlorinations, temperatures around 100-110 °C are common.
Presence of Water POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried and the starting material is anhydrous. The presence of moisture will consume the reagent and reduce the yield.
Formation of Stable Intermediates In some cases, phosphorylated intermediates can form.[1] The addition of a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline can sometimes facilitate the conversion to the chloro-derivative.[6]
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Contamination with Unreacted Starting Material If the reaction is incomplete, the unreacted 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be difficult to separate. Optimize the reaction conditions to ensure full conversion. Column chromatography on silica gel is a common method for purification.
Presence of Dark, Tarry Byproducts This often indicates product degradation due to excessive heat or prolonged reaction times. Reduce the reaction temperature or time. The crude product can sometimes be purified by recrystallization from a suitable solvent or by column chromatography.
Hydrolysis of the Product during Workup The 7-chloro group is susceptible to hydrolysis, especially in the presence of base. During the workup, it is crucial to perform extractions and washes quickly and under neutral or slightly acidic conditions. Pouring the reaction mixture onto ice and then neutralizing is a common practice.
Residual POCl₃ Excess POCl₃ must be carefully quenched and removed. This is typically done by slowly adding the reaction mixture to ice water. The product can then be extracted with an organic solvent. Ensure the quenching is done in a well-ventilated fume hood due to the evolution of HCl gas.

Experimental Protocols

Step 1: Synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol is based on the general procedure for the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds.

Materials:

  • 3-amino-5-methylpyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

This protocol is adapted from procedures for the chlorination of similar pyrazolopyrimidinones.[5]

Materials:

  • 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a drying tube, place 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (3-5 equivalents) in a fume hood. The POCl₃ can act as both the reagent and the solvent.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of the Chlorination Step (Hypothetical Data for Illustration)

Entry Equivalents of POCl₃ Temperature (°C) Reaction Time (h) Catalyst Yield (%)
121004None45
231103None75
351103None85
43906None60
531103N,N-Dimethylaniline82
651202None70 (degradation observed)

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination start 3-Amino-5-methylpyrazole + Ethyl Acetoacetate react1 React in Acetic Acid Reflux, 4-6h start->react1 workup1 Cool & Precipitate react1->workup1 product1 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one workup1->product1 react2 React with POCl₃ Reflux, 2-4h product1->react2 workup2 Quench on Ice, Neutralize & Extract react2->workup2 purify Column Chromatography workup2->purify final_product This compound purify->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Chlorination Yield

troubleshooting_chlorination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Chlorination cause1 Incomplete Reaction? start->cause1 cause2 Product Degradation? start->cause2 cause3 Hydrolysis during Workup? start->cause3 sol1a Increase POCl₃ excess cause1->sol1a Yes sol1b Increase reaction time/temp cause1->sol1b Yes sol1c Add catalyst (e.g., base) cause1->sol1c Yes sol2a Decrease reaction temp cause2->sol2a Yes sol2b Decrease reaction time cause2->sol2b Yes sol3a Rapid workup cause3->sol3a Yes sol3b Maintain neutral/acidic pH cause3->sol3b Yes

Caption: Troubleshooting flowchart for low yield in the chlorination step.

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of pyrazolo[1,5-a]pyrimidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of pyrazolo[1,5-a]pyrimidine intermediates?

A1: The most common impurities typically arise from unreacted starting materials, side reactions, and degradation products. Key impurities often include unreacted aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents. Side products can also form, such as regioisomers depending on the substitution pattern of the reactants. For instance, in the reaction between 3-amino-5-methyl-1H-pyrazole and ethyl acetoacetate to form 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-one, unreacted aminopyrazole and excess ethyl acetoacetate are common impurities.

Q2: How can I remove unreacted aminopyrazole starting material from my crude product?

A2: Unreacted aminopyrazoles can often be removed by washing the crude product with an acidic aqueous solution, such as 1M HCl. The basic aminopyrazole will be protonated to form a water-soluble salt, which can then be separated in the aqueous phase, leaving the less basic pyrazolo[1,5-a]pyrimidine product in the organic phase. This should be followed by a wash with a base like sodium bicarbonate to neutralize any remaining acid.

Q3: My pyrazolo[1,5-a]pyrimidine intermediate is poorly soluble in common chromatography solvents. What can I do?

A3: Poor solubility can be a significant challenge. Here are a few strategies:

  • Solvent Screening: First, conduct small-scale solubility tests with a broader range of solvents, including more polar options like methanol, acetonitrile, or solvent mixtures containing small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Column Chromatography with Modifiers: If using normal-phase silica gel chromatography, adding a small percentage of a more polar solvent like methanol or acetic acid to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane/acetic acid) can help improve the solubility and elution of your compound.

  • Reverse-Phase Chromatography: If the compound is more soluble in polar solvents, reverse-phase chromatography (e.g., using C18 silica) with a mobile phase like water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid (TFA), can be a very effective alternative.

Q4: I am struggling to separate regioisomers of my substituted pyrazolo[1,5-a]pyrimidine. What purification techniques are most effective?

A4: The separation of regioisomers, such as the 5- and 7-substituted isomers, is a common challenge and often requires high-resolution techniques.

  • Column Chromatography: Careful optimization of the eluent system is critical. A shallow solvent gradient using automated flash chromatography can provide the necessary resolution. It may be beneficial to try different stationary phases, such as alumina, or to use a reverse-phase column.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) on a preparative scale is often the most successful method for separating closely related isomers. Both normal-phase and reverse-phase HPLC can be effective, and the choice will depend on the specific properties of the isomers.

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent system, fractional recrystallization can be an effective and scalable purification method. This may require extensive screening of various solvents and solvent mixtures.

Troubleshooting Guide

Issue 1: Low Recovery Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Compound is too polar and is irreversibly adsorbed onto the silica gel. 1. Add a competitive polar modifier to the eluent, such as 0.5-1% triethylamine for basic compounds or 0.5-1% acetic/formic acid for acidic compounds. 2. Switch to a less acidic stationary phase like neutral alumina. 3. Consider using reverse-phase chromatography.
Compound is unstable on silica gel. 1. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. 2. Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine, then re-packing the column. 3. Use an alternative purification method such as recrystallization.
Incomplete elution from the column. 1. After your main product has eluted, flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane) to check if any remaining compound elutes. 2. Ensure the chosen eluent system provides an Rf value between 0.2 and 0.4 for optimal separation and recovery.
Issue 2: Product is Contaminated with a Persistent, UV-Active Impurity
Potential Cause Troubleshooting Steps
Co-eluting impurity with similar polarity. 1. Change the solvent system to alter selectivity. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. 2. Change the stationary phase. If using silica, try alumina, or switch from normal-phase to reverse-phase (C18). 3. Employ preparative HPLC, which offers much higher resolving power than flash chromatography.
Formation of a degradation product during purification. 1. Analyze a sample of the crude material by LC-MS or TLC before and after purification to see if the impurity increases. 2. If the compound is base-sensitive, avoid using basic modifiers like triethylamine. If it is acid-sensitive, avoid acidic solvents and silica gel. Use neutral alumina or a buffered mobile phase.
Impurity is a regioisomer. 1. This often requires high-resolution techniques. See FAQ Q4 for detailed strategies on separating isomers.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a moderately polar pyrazolo[1,5-a]pyrimidine intermediate.

  • Adsorbent Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal volume of the initial eluent and carefully pipette it onto the top of the column.

  • Elution: Begin elution with the starting solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the eluent (gradient elution) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent in portions. Heat the mixture to boiling (using a water bath or heating mantle) while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data and Visualization

Table 1: Comparison of Purification Techniques for a Model Pyrazolo[1,5-a]pyrimidine
Purification MethodStationary/Mobile Phase or SolventPurity (Before)Purity (After)YieldNotes
Flash Chromatography Silica Gel, Hexane/Ethyl Acetate (Gradient: 10% to 50% EtOAc)75%>98%85%Effective for removing baseline impurities and starting materials.
Recrystallization Ethanol/Water (3:1)75%>99%70%Higher purity but lower yield due to product loss in the mother liquor.
Preparative HPLC C18 Silica, Acetonitrile/Water (Gradient: 20% to 80% ACN)90% (isomer mix)>99.5% (each isomer)90% (combined)Ideal for separating closely related isomers with high recovery.

Diagrams

Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_post Post-Purification crude Crude Product (Pyrazolo[1,5-a]pyrimidine + Impurities) analysis1 Initial Analysis (TLC, LC-MS, NMR) crude->analysis1 chrom Column Chromatography analysis1->chrom  Complex mixture or  non-crystalline solid recryst Recrystallization analysis1->recryst  Crystalline solid with  different solubility impurities prep_hplc Preparative HPLC analysis1->prep_hplc  Separation of  isomers or trace  impurities needed fractions Collect & Combine Pure Fractions chrom->fractions recryst->fractions prep_hplc->fractions analysis2 Purity Check (TLC, LC-MS, NMR) fractions->analysis2 product Pure Intermediate analysis2->product

Caption: General workflow for the purification of pyrazolo[1,5-a]pyrimidine intermediates.

Troubleshooting_Flowchart cluster_no Troubleshooting Path start Is the product pure after the first purification attempt? end_yes Purification Successful start->end_yes Yes check_impurity Identify the impurity (LC-MS, NMR) start->check_impurity No is_isomer Is the impurity a regioisomer? check_impurity->is_isomer is_sm Is it unreacted starting material? is_isomer->is_sm No use_hplc Use Preparative HPLC or optimize chromatography is_isomer->use_hplc Yes is_other Is it a different by-product? is_sm->is_other No acid_wash Perform an acid/base wash or re-chromatograph is_sm->acid_wash Yes change_conditions Change chromatography (different solvent/adsorbent) or try recrystallization is_other->change_conditions Yes

Caption: Troubleshooting flowchart for common purification issues.

common side reactions in pyrazolo[1,5-a]pyrimidine synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazolo[1,5-a]pyrimidines?

A1: The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole (or 5-aminopyrazole) and a 1,3-dicarbonyl compound or its equivalent.[1][2][3] This reaction allows for a wide range of structural modifications at various positions of the fused heterocyclic system.[1][2]

Q2: What are the most common side reactions encountered during pyrazolo[1,5-a]pyrimidine synthesis?

A2: The most frequently encountered side reaction is the formation of regioisomers.[4] Depending on the substitution pattern of the starting materials and the reaction conditions, a mixture of pyrazolo[1,5-a]pyrimidin-7-one and pyrazolo[1,5-a]pyrimidin-5-one isomers can be formed. Other potential, though less commonly detailed, side reactions include dimerization of the starting aminopyrazole and unwanted aromatic substitutions.[1][2]

Q3: How can I minimize the formation of side products?

A3: Minimizing side product formation can be achieved by carefully selecting reagents and optimizing reaction conditions. Key strategies include:

  • Choice of 1,3-bielectrophile: Using β-enaminones instead of β-dicarbonyl compounds can significantly improve regioselectivity.[5]

  • Reaction Conditions: The choice of acidic or basic catalysis can direct the reaction towards the desired isomer. Acetic acid is a commonly used solvent that can also act as a catalyst.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to reduce reaction times, improve yields, and enhance regioselectivity, often minimizing the need for extensive purification.[3][5]

  • Blocking Groups: In multicomponent reactions, it is desirable to block any positions on the starting materials that could lead to side reactions.[1][2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: The condensation reaction between the aminopyrazole and the 1,3-dicarbonyl compound results in a low yield or no desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Impure Starting Materials Ensure the purity of both the aminopyrazole and the 1,3-dicarbonyl compound through appropriate purification techniques such as recrystallization or column chromatography. Impurities can significantly interfere with the reaction.
Low Reactivity of Starting Materials Some 1,3-dicarbonyl compounds may require more forcing conditions. Consider increasing the reaction temperature by using a higher-boiling point solvent.
Suboptimal Reaction Conditions - Solvent: Acetic acid is a common and effective solvent. If yields are still low, consider a higher-boiling point solvent to drive the reaction to completion. - Catalyst: The reaction can be catalyzed by either acid (e.g., acetic acid, H₂SO₄) or base. Optimize the catalyst and its concentration. For base-catalyzed reactions, a non-nucleophilic base is preferred. - Temperature and Time: These reactions often require elevated temperatures (reflux). Incrementally increase the reaction time and temperature while monitoring the progress by Thin Layer Chromatography (TLC).
Inefficient Heating Method Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods.[3][5]
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts

Symptom: The reaction produces a mixture of pyrazolo[1,5-a]pyrimidine isomers, leading to difficult purification.

Possible Causes and Solutions:

CauseRecommended Solution
Nature of the 1,3-Dicarbonyl Compound Symmetrical 1,3-dicarbonyls will yield a single product, while unsymmetrical ones can lead to isomeric mixtures. The electronic and steric properties of the substituents on the dicarbonyl compound influence the regioselectivity.
Reaction Pathway Control The initial nucleophilic attack of the aminopyrazole on the 1,3-dicarbonyl compound determines the final product. To favor the formation of the thermodynamically more stable isomer, consider adjusting the reaction temperature and time.
Choice of Reagents The use of β-enaminones as the 1,3-bielectrophilic partner can significantly enhance regioselectivity. The reaction often proceeds via an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[5]
Catalyst and Solvent Effects The choice of an acidic or basic catalyst can influence the regioselectivity. For example, acidic conditions might favor one isomer over the other. Experiment with different solvent and catalyst combinations.
Microwave-Assisted Synthesis Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often resulting in high-purity products with minimal need for chromatographic purification.[3][5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines using β-Enaminones (Microwave-Assisted)

This protocol is adapted from a method known to provide high yields and regioselectivity.[5]

Materials:

  • Appropriate methyl ketone

  • N,N-dimethylformamide-dimethylacetal (DMF-DMA)

  • 3-methyl-1H-pyrazol-5-amine

  • Ethanol

Step A: Synthesis of β-Enaminone

  • In a microwave-safe vessel, mix the methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (1.5 mmol).

  • Irradiate the solvent-free mixture in a microwave reactor at 160 °C for 15 minutes.

  • After cooling, the resulting β-enaminone can often be used in the next step without further purification.

Step B: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine

  • In a microwave-safe vessel, combine the crude β-enaminone (1.0 mmol) from Step A and 3-methyl-1H-pyrazol-5-amine (1.0 mmol).

  • Irradiate the solvent-free mixture at 180 °C for 2-4 minutes.[5]

  • After cooling, collect the solid product and wash with a mixture of ethanol-water to afford the pure 7-aryl-2-methylpyrazolo[1,a]pyrimidine.

Expected Outcome: This method typically results in high yields (88-97%) of the desired 7-substituted isomer with excellent regioselectivity.[5]

Visualizing Reaction Pathways

To better understand the challenges in pyrazolo[1,5-a]pyrimidine synthesis, the following diagrams illustrate the desired reaction pathway and a common side reaction.

G cluster_main Desired Reaction Pathway A 3-Amino-1H-pyrazole C Intermediate A A->C + B Unsymmetrical 1,3-Dicarbonyl B->C D Pyrazolo[1,5-a]pyrimidin-7-one (Desired Product) C->D Cyclization & Dehydration

Caption: Desired reaction pathway to the pyrazolo[1,5-a]pyrimidin-7-one.

G cluster_side Side Reaction Pathway E 3-Amino-1H-pyrazole G Intermediate B E->G + F Unsymmetrical 1,3-Dicarbonyl F->G H Pyrazolo[1,5-a]pyrimidin-5-one (Isomeric Side Product) G->H Alternative Cyclization & Dehydration

Caption: Competing side reaction pathway leading to the isomeric byproduct.

Summary of Reaction Conditions and Outcomes

The following table summarizes how different reaction parameters can influence the yield and regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis.

ParameterConditionEffect on YieldEffect on RegioselectivityReference
Catalyst Acidic (e.g., AcOH, H₂SO₄)Generally goodCan favor one isomer, but mixtures are common[1][3]
Basic (e.g., non-nucleophilic base)VariableCan favor the alternative isomer[1]
Solvent Acetic AcidOften high, as it also acts as a catalystGood, but not always exclusive[1]
High-boiling point solventsCan improve yields for less reactive substratesMay not significantly improve regioselectivity[1]
Heating Conventional RefluxVariableOften leads to isomeric mixtures[1]
Microwave IrradiationGenerally high yields in shorter timesSignificantly improved, often leading to a single isomer[3][5]
1,3-Bielectrophile β-Dicarbonyl CompoundGoodProne to formation of isomeric mixtures[1][3]
β-EnaminoneHighExcellent regioselectivity towards one isomer[5]

References

Technical Support Center: Optimizing Suzuki Coupling for 7-Chloro-pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 7-chloro-pyrazolo[1,5-a]pyrimidines. The following information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 7-chloro-pyrazolo[1,5-a]pyrimidine resulting in low to no yield?

A1: Low yields in Suzuki couplings involving chloro-heterocycles like 7-chloro-pyrazolo[1,5-a]pyrimidine are a common issue. Several factors could be contributing:

  • Catalyst Inactivity: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[1] Your palladium catalyst may not be active enough. Consider switching to a more electron-rich and bulky ligand system, such as Buchwald ligands (e.g., XPhos), which can facilitate the activation of aryl chlorides.[2][3]

  • Catalyst Deactivation: Nitrogen-containing heterocycles can coordinate to the palladium center, inhibiting its catalytic activity.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. The conditions must be suitable to activate the boronic acid/ester without degrading the starting materials or the catalyst.

  • Protodeboronation: Your boronic acid might be degrading, especially if the reaction conditions are too harsh or if water is present under certain conditions.[3]

Q2: I am observing significant amounts of a de-chlorinated starting material (pyrazolo[1,5-a]pyrimidine). How can I prevent this side reaction?

A2: The formation of the de-halogenated product is a known side reaction. To minimize this, you can:

  • Select the Right Catalyst/Ligand System: Certain catalyst systems are more prone to promoting hydrodehalogenation. A tandem catalyst system of XPhosPdG2/XPhos has been reported to be effective in avoiding debromination in similar pyrazolo[1,5-a]pyrimidine systems.[5][6]

  • Control Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) to minimize oxidative degradation pathways that can lead to catalyst deactivation and side reactions.[7] Purging solvents with an inert gas before use is a good practice.[8]

Q3: What are the recommended starting conditions for a Suzuki coupling with a 7-chloro-pyrazolo[1,5-a]pyrimidine?

A3: Based on literature for similar heterocyclic systems, a good starting point would be:

  • Catalyst: A pre-catalyst like XPhosPdG2 (2-5 mol%) with an additional ligand like XPhos (2.5-5 mol%).[5][6] Alternatively, Pd(dppf)Cl2 is another option that has shown success in some cases.[9]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents).[5][10]

  • Solvent: Anhydrous ethereal solvents like 1,4-dioxane or a mixture of THF/water.[5][8]

  • Temperature: Elevated temperatures are often required. Conventional heating at 100-110 °C or microwave irradiation can significantly improve reaction rates and yields.[5][11][12]

Q4: How does the electronic nature of the boronic acid affect the reaction?

A4: The electronic properties of the boronic acid play a significant role. Electron-rich arylboronic acids tend to react faster in the transmetalation step. Conversely, electron-deficient arylboronic acids may require more forcing conditions or a more robust catalyst system to achieve good conversion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Reaction / Low Conversion 1. Catalyst is not active enough for C-Cl bond cleavage. 2. Reaction temperature is too low. 3. Base is not effective. 4. Catalyst has been deactivated.1. Switch to a catalyst system known for activating aryl chlorides, such as one with a Buchwald ligand (e.g., XPhos, SPhos).[3] 2. Increase the temperature. Microwave irradiation can be highly effective for this substrate class.[5][13] 3. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][8] 4. Ensure rigorous inert atmosphere conditions. Prepare the catalyst in situ if necessary.
Formation of Homocoupled Boronic Acid Product (Ar-Ar) 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step.1. Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen).[7] 2. Adjust the base and solvent system. Sometimes a small amount of water in solvents like dioxane or THF can facilitate the transmetalation step.[2]
Formation of De-chlorinated Byproduct 1. Catalyst system promotes hydrodehalogenation. 2. Presence of a hydrogen source.1. Use catalyst systems less prone to this side reaction, like XPhosPdG2/XPhos.[5][6] 2. Ensure solvents are anhydrous if the protocol calls for it.
Difficult Purification / Multiple Unidentified Spots on TLC 1. Reaction has not gone to completion. 2. Degradation of starting material or product. 3. Formation of phosphine oxide byproducts.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Lower the reaction temperature and extend the reaction time. 3. Using a pre-catalyst can sometimes lead to cleaner reactions. Ligand-free conditions in ionic liquids have also been explored to simplify purification.[4]

Optimized Reaction Conditions from Literature

The following tables summarize optimized conditions found in the literature for Suzuki-Miyaura coupling on the pyrazolo[1,5-a]pyrimidine core. While the examples primarily use bromo-derivatives, these conditions serve as an excellent starting point for optimizing the coupling of their chloro-analogs.

Table 1: Optimization of Suzuki Coupling on a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one [5][12]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)MethodYield (%)
PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110Conventional12
PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane110Conventional17
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane110Microwave (40 min)89

Table 2: General Conditions for Coupling with Nitrogen-Rich Heterocycles [10]

Substrate TypeCatalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)
ChloroindazolesP2¹ (2.5)K₃PO₄ (2)Dioxane/H₂O10015
ChloroindolesP1² (1.0-1.5)K₃PO₄ (2)Dioxane/H₂O605-8
Bromo/ChloropyrazolesP1² (increased loading)K₃PO₄ (2)Dioxane/H₂O10015-20

¹P2 is an XPhos-derived precatalyst. ²P1 is another XPhos-derived precatalyst.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine [5]

This protocol is adapted from the successful coupling of a 3-bromo analog and is a strong starting point for the 7-chloro derivative.

  • To a microwave vial, add the 7-chloro-pyrazolo[1,5-a]pyrimidine (1 equiv.), the desired arylboronic acid (1.5-2.5 equiv.), and K₂CO₃ (3 equiv.).

  • Add the palladium pre-catalyst XPhosPdG2 (2.5 mol%) and the ligand XPhos (5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110-150 °C for 40-60 minutes.[5][11]

  • After cooling, dilute the reaction mixture with a solvent like ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add R1-X (Aryl Halide) pdi_complex R1-Pd(II)Ln-X oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R2-B(OR)2 (Boronic Acid/Ester) + Base pdi_r1r2 R1-Pd(II)Ln-R2 transmetalation->pdi_r1r2 reductive_elim Reductive Elimination pdi_r1r2->reductive_elim reductive_elim->pd0 R1-R2 (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield in Suzuki Coupling check_catalyst Is the catalyst suitable for aryl chlorides? start->check_catalyst change_catalyst Action: Switch to Buchwald (XPhos) or other advanced catalyst system. check_catalyst->change_catalyst No check_conditions Are reaction conditions (temp, base, solvent) optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Action: Screen bases (K2CO3, K3PO4), increase temperature, or use microwave irradiation. check_conditions->optimize_conditions No check_side_reactions Is hydrodehalogenation or homocoupling observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_side_reactions Action: Use specific ligands (XPhos). Ensure inert atmosphere. check_side_reactions->address_side_reactions Yes success Successful Coupling check_side_reactions->success No address_side_reactions->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Managing Impurities in the Production of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction during the synthesis of the precursor, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.- Ensure the reaction of 5-amino-3-methylpyrazole and acetylacetone goes to completion by monitoring with TLC. - Consider extending the reaction time or slightly increasing the temperature.
Incomplete chlorination of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.- Ensure fresh, high-quality phosphorus oxychloride (POCl₃) is used. - Increase the reaction temperature or time for the chlorination step, monitoring by TLC. - The use of a base like pyridine can facilitate the reaction.[1][2]
Loss of product during workup.- Ensure the pH is carefully controlled during the quenching of the reaction mixture. - Use an adequate amount of extraction solvent to ensure complete extraction of the product.
Presence of a Major Impurity with the Same Mass Spectrum Formation of the regioisomeric impurity, 5-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine.- This impurity arises from the non-regioselective condensation of 5-amino-3-methylpyrazole with acetylacetone in the precursor synthesis. - Optimize the cyclization conditions to favor the formation of the desired 2,5-dimethyl isomer. This may involve adjusting the solvent and temperature. - Purification by column chromatography or recrystallization is necessary to separate the isomers.[3][4][5]
Product Contaminated with Starting Material (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol) Incomplete chlorination.- As with low yield, ensure the chlorination reaction goes to completion by optimizing reaction time, temperature, and the quality/quantity of POCl₃.[1][6]
Hydrolysis of the product during workup.- During the workup, pour the reaction mixture onto ice and neutralize it promptly with a base (e.g., sodium bicarbonate solution) to minimize the presence of water and acid that can cause hydrolysis.[6] - Keep the workup temperature low.
Formation of Dark-Colored Byproducts Decomposition of starting materials or product at high temperatures.- Lower the reaction temperature for both the cyclization and chlorination steps and monitor the reaction progress more frequently.
Use of impure starting materials.- Ensure the purity of 5-amino-3-methylpyrazole and acetylacetone before use.
Difficulty in Purifying the Final Product Co-elution of the product and impurities during column chromatography.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol.[7] - Consider using a different stationary phase, such as alumina.
Product and impurities have similar solubility, making recrystallization difficult.- Experiment with different solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) might be effective.[8] - If the product "oils out," try using a larger volume of solvent or a slower cooling rate.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and direct synthetic route involves a two-step process:

  • Synthesis of the precursor: Condensation of 5-amino-3-methylpyrazole with acetylacetone to form 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

  • Chlorination: Treatment of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[1][9][10]

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The primary impurities to monitor are:

  • Regioisomeric impurity: 5-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine, which has the same molecular weight as the desired product.[3][4]

  • Unreacted starting material: 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

  • Hydrolysis product: If the final product is exposed to water, it can hydrolyze back to 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

Q3: How can I detect and quantify these impurities?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the desired product from its impurities. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can help in identifying and quantifying impurities if their signals are resolved from the product's signals.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weights of the product and any isolated impurities.

Q4: What are the best practices for minimizing impurity formation during the chlorination step?

A4: To minimize impurities during chlorination with POCl₃:

  • Use fresh, high-quality POCl₃.

  • Ensure your starting material (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol) is dry.

  • The reaction can be run neat or in a high-boiling inert solvent.

  • The addition of a base like pyridine can facilitate the reaction and may improve the yield and purity.[1][16]

  • Control the reaction temperature and time carefully to avoid decomposition.

  • Perform the workup promptly and at a low temperature to prevent hydrolysis of the product.[6]

Q5: Can you provide a general protocol for the purification of this compound?

A5: Purification can typically be achieved by either recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).

    • If the solution is colored, you can treat it with activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.[17][18]

  • Column Chromatography:

    • Select a suitable solvent system based on TLC analysis (e.g., a mixture of hexane and ethyl acetate).

    • Pack a silica gel column with the chosen eluent.

    • Dissolve the crude product in a minimal amount of solvent and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.[7][19]

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
  • In a round-bottom flask, dissolve 5-amino-3-methylpyrazole in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of acetylacetone to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound
  • In a fume hood, place 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents). A high-boiling inert solvent can also be used. The addition of a base like pyridine (1 equivalent) is recommended.[1]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_chlorination Chlorination A 5-Amino-3-methylpyrazole C 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol A->C Imp1 Regioisomeric Precursor (5,7-dimethyl isomer) A->Imp1 B Acetylacetone B->C B->Imp1 D This compound (Final Product) C->D  Chlorination Imp2 Unreacted Starting Material C->Imp2 Incomplete Reaction POCl3 POCl₃ POCl3->D

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Start1 5-Amino-3-methylpyrazole + Acetylacetone Desired_Inter 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (Desired Intermediate) Start1->Desired_Inter Major Pathway Isomeric_Inter 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol (Isomeric Impurity) Start1->Isomeric_Inter Minor Pathway (Non-regioselective) Desired_Product This compound (Final Product) Desired_Inter->Desired_Product POCl₃ Unreacted_SM Unreacted Intermediate Desired_Inter->Unreacted_SM Incomplete Reaction Hydrolysis_Product Hydrolysis Product (same as intermediate) Desired_Product->Hydrolysis_Product H₂O (Workup)

Caption: Formation of key impurities during synthesis.

Experimental_Workflow Synthesis Synthesis of Crude Product Analysis Impurity Profiling (HPLC, GC-MS, NMR) Synthesis->Analysis Purification_Choice Choose Purification Method Analysis->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity / Good Crystallinity Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Complex Mixture / Isomers Final_Analysis Final Purity Check (HPLC) Recrystallization->Final_Analysis Column_Chrom->Final_Analysis Final_Product Pure Final Product Final_Analysis->Final_Product

Caption: General experimental workflow for impurity management.

References

stability issues of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern is the high reactivity of the chlorine atom at the 7-position towards nucleophiles. This makes the compound susceptible to substitution reactions, especially under basic or nucleophilic conditions. While the pyrazolo[1,5-a]pyrimidine core is generally stable, prolonged exposure to harsh acidic or basic conditions may lead to degradation.

Q2: How should I store this compound to ensure its stability?

A2: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture.

Q3: What are the likely degradation products if the compound is not handled correctly?

A3: The most common degradation pathway involves the nucleophilic substitution of the 7-chloro group. Depending on the reaction conditions, this can lead to the formation of the corresponding 7-hydroxy, 7-alkoxy, or 7-amino derivatives. For instance, in the presence of water or hydroxide, hydrolysis can occur to form 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Q4: Is this compound stable under acidic conditions?

A4: The pyrazolo[1,5-a]pyrimidine ring system is generally stable in acidic media, which is often used during its synthesis.[1] However, strong, concentrated acids, especially at elevated temperatures, could potentially lead to protonation of the nitrogen atoms in the ring, which might alter its reactivity or lead to slow degradation over extended periods.

Q5: What is the expected reactivity of the 7-chloro group?

A5: The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophilic substitution.[2] This reactivity is a key feature for the synthesis of a wide range of derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time. - Increase reaction temperature. Monitor for potential side reactions. - Use a stronger nucleophile or increase its concentration.
Degradation of starting material - Ensure anhydrous (dry) reaction conditions if the nucleophile is sensitive to water. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Side reaction with solvent - If using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile. Consider switching to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.
Incorrect base - If a base is used to scavenge HCl produced during the reaction, ensure it is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) to avoid it competing with the primary nucleophile.
Issue 2: Formation of Impurities, Particularly the Hydroxylated Byproduct
Potential Cause Troubleshooting Steps
Presence of water in the reaction mixture - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under a dry, inert atmosphere.
Hydrolysis during workup - Minimize the contact time with aqueous solutions during the extraction and washing steps. - Use cooled aqueous solutions for workup to reduce the rate of hydrolysis. - Ensure the pH of the aqueous phase is neutral or slightly acidic, as basic conditions will accelerate hydrolysis.
Degradation during purification - If using silica gel chromatography, be aware that silica can be acidic and may hold water, potentially causing hydrolysis of the product on the column. Consider using neutral alumina or treating the silica gel with a base (e.g., triethylamine in the eluent) if the product is base-stable.

Experimental Protocols

General Protocol for Nucleophilic Substitution at the 7-Position

This protocol is a generalized procedure for the reaction of this compound with a nucleophile.

  • Preparation : In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents : Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine or if the reaction generates HCl, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents).

  • Reaction : Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. If DMF or DMSO is used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water or brine to remove the high-boiling solvent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 7-substituted-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification prep Dissolve this compound in anhydrous solvent under inert atmosphere add_reagents Add Nucleophile (and non-nucleophilic base if needed) prep->add_reagents react Stir at appropriate temperature (Monitor by TLC/LC-MS) add_reagents->react workup Quench and extract with organic solvent react->workup dry Dry organic layer workup->dry purify Column chromatography or recrystallization dry->purify product Pure 7-Substituted Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

degradation_pathway cluster_conditions Reaction Conditions start This compound product 7-Substituted Product (7-Nu-2,5-dimethyl...) start->product Desired Reaction side_product Hydrolysis Side-Product (7-Hydroxy-2,5-dimethyl...) start->side_product Undesired Hydrolysis (if H2O is present) nucleophile Nucleophile (NuH) e.g., R-OH, R-NH2, H2O nucleophile->start base Base (optional) base->start

References

troubleshooting guide for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help you navigate challenges in your synthetic workflow.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.

Issue 1: Low or No Product Yield in Condensation Reactions

  • Q1: I am experiencing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

    A1: Low yields in this common condensation reaction can stem from several factors. Here is a systematic troubleshooting approach:

    • Reactivity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can interfere with the reaction. The reactivity of the β-dicarbonyl compound is crucial; some may require more stringent conditions to prevent side reactions.[1]

    • Reaction Conditions:

      • Solvent: Acetic acid is a commonly used solvent that can also act as a catalyst.[1] If yields are low, consider using a higher-boiling point solvent to increase the reaction temperature.

      • Catalyst: The reaction can be catalyzed by either an acid or a base. If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1][2] For base-catalyzed reactions, a non-nucleophilic base is preferable.

      • Temperature and Reaction Time: These reactions often require elevated temperatures (reflux). If the yield is low, incrementally increase the reaction time or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]

Issue 2: Formation of Side Products and Isomers

  • Q2: My reaction is producing unexpected side products or isomers. How can I improve the regioselectivity?

    A2: The formation of isomers or side products is a common challenge, particularly with unsymmetrical β-dicarbonyl compounds.

    • Control of Reaction Conditions: The choice of solvent and catalyst can significantly influence the reaction pathway. Experiment with different acidic or basic catalysts to favor the desired isomer. The reaction temperature can also affect selectivity.

    • Nature of Reactants: The electronic and steric properties of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound can direct the cyclization.[1]

    • Alternative Reagents: Consider using β-enaminones or chalcones as reactants with aminopyrazoles, which can offer better control over regioselectivity under specific conditions.[1]

Issue 3: Difficulties in Product Purification

  • Q3: I am struggling to purify my pyrazolo[1,5-a]pyrimidine derivative. What purification strategies are most effective?

    A3: Purification can be challenging due to the similar polarities of the product and byproducts.

    • Recrystallization: This is often a highly effective method for purifying solid pyrazolo[1,5-a]pyrimidine derivatives.[3] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Chromatography: Column chromatography is a standard method for separating complex mixtures. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. A gradient elution may be necessary to achieve good separation.

    • Avoiding Chromatographic Separation: In some cases, reaction conditions can be optimized to avoid the need for chromatography. For instance, using an excess of one of the reactants, which can be easily removed after the reaction, may lead to a cleaner product.[3]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a general workflow for the synthesis and troubleshooting of pyrazolo[1,5-a]pyrimidine derivatives.

Pyrazolo[1,5-a]pyrimidine Synthesis Troubleshooting start Start: Select Synthesis Route (e.g., Condensation of 5-Aminopyrazole and β-Dicarbonyl) reaction_setup Reaction Setup: - Choose Solvent (e.g., Acetic Acid) - Add Catalyst (e.g., H₂SO₄) - Set Temperature (e.g., Reflux) start->reaction_setup monitor_reaction Monitor Reaction Progress (TLC) reaction_setup->monitor_reaction workup Reaction Work-up and Product Isolation monitor_reaction->workup analysis Product Analysis (NMR, MS) workup->analysis troubleshoot Troubleshooting Required analysis->troubleshoot success Success: Pure Product Obtained troubleshoot->success Problem Solved low_yield Low/No Yield troubleshoot->low_yield Low Yield side_products Side Products/Isomers troubleshoot->side_products Impure Product purification_issue Purification Difficulty troubleshoot->purification_issue Purification Issues low_yield->reaction_setup Adjust Conditions: - Temp/Time - Catalyst - Purity of Reagents side_products->reaction_setup Modify: - Catalyst - Solvent - Temperature purification_issue->workup Optimize Purification: - Recrystallization - Chromatography

Caption: General workflow for the synthesis and troubleshooting of pyrazolo[1,5-a]pyrimidines.

Quantitative Data Summary

The following table summarizes reaction conditions from various studies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This data can be used as a starting point for reaction optimization.

Starting MaterialsCatalyst/SolventTemperature/TimeYield (%)Reference
5-Aminopyrazole, 1,3-Diketones/Keto EstersH₂SO₄ / Acetic AcidReflux87-95Poursattar et al. (2015)[1]
5-Aminopyrazole, β-Enaminones/Chalcone, Sodium HalidesK₂S₂O₈Not specifiedHighSikdar et al. (2023)[1]
3-Substituted-5-amino-1H-pyrazoles, Cyclic β-dicarbonylsNot specifiedNot specifiedGoodPortilla et al. (2012)[1]
Aryl-substituted acetonitrile, N,N-dimethylformamide dimethyl acetalReflux4 h50[4]
Acrylonitrile derivative, Hydrazine, Acetic Acid/EthanolReflux16 h97[4]
5-amino-1H-pyrazole, 3-oxo-2-(2-arylhydrazinylidene)butanenitrilesMicrowave, Solvent-freeNot specifiedNot specifiedCastillo et al. (2016)[1]

Key Experimental Protocols

Protocol 1: General Procedure for the Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This protocol is a generalized procedure based on common synthetic strategies.[1][2]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 5-aminopyrazole (1 equivalent) in a suitable solvent such as acetic acid.

  • Addition of β-Dicarbonyl: Add the β-dicarbonyl compound (1 to 1.2 equivalents) to the solution.

  • Catalyst Addition (if necessary): If a stronger acid catalyst is required, add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into ice water to precipitate the crude product.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a general outline for microwave-assisted synthesis, which can enhance reaction rates and yields.[1]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1 equivalent) and the appropriate electrophilic reagent (e.g., β-ketonitrile, 1 to 1.2 equivalents).

  • Solvent Conditions: The reaction can be run under solvent-free conditions or with a minimal amount of a high-boiling point solvent.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120°C) for a specified time (e.g., 20 minutes).[1]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 7-Chloropyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 7-chloropyrazolo[1,5-a]pyrimidines. The content is designed to address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 7-chloropyrazolo[1,5-a]pyrimidines often challenging?

A1: Cross-coupling reactions with this substrate can be problematic due to the presence of multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core. These nitrogen atoms can act as ligands, coordinating to the metal catalyst (e.g., palladium) and leading to catalyst inhibition or deactivation.[1][2] This can result in low reaction yields and the need for careful optimization of catalysts and reaction conditions. Additionally, chloro-heteroaromatics are generally less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems.[3][4]

Q2: Which types of cross-coupling reactions are commonly performed on the 7-chloropyrazolo[1,5-a]pyrimidine core?

A2: Several common cross-coupling reactions can be employed to functionalize the 7-position of the pyrazolo[1,5-a]pyrimidine core, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[8]

Q3: What is a good starting point for catalyst selection for a Suzuki-Miyaura coupling with 7-chloropyrazolo[1,5-a]pyrimidine?

A3: For Suzuki-Miyaura couplings of heteroaryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands are generally a good starting point.[3] Systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or RuPhos are often effective.[3][9] Pre-catalysts like XPhos-Pd-G2 or G3 can also be highly efficient, sometimes requiring lower catalyst loadings and milder conditions.[1][5]

Q4: My Buchwald-Hartwig amination is giving low yields. What should I try?

A4: Low yields in Buchwald-Hartwig aminations of 7-chloropyrazolo[1,5-a]pyrimidines can be due to several factors. Consider the following troubleshooting steps:

  • Catalyst and Ligand: Switch to a more robust catalyst system. For challenging aryl chlorides, palladium pre-catalysts with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often successful.[4][10]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[10][11] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring higher temperatures.[3]

  • Solvent: Ensure you are using a dry, deoxygenated aprotic solvent such as toluene, dioxane, or THF.[4][11]

  • Temperature: A temperature screen is often necessary. While higher temperatures can promote the reaction, they can also lead to catalyst decomposition or side reactions.[3][4]

Q5: Are there any common side reactions to be aware of?

A5: Yes, several side reactions can occur:

  • Dehalogenation: Reduction of the C-Cl bond to a C-H bond is a common side reaction, particularly with highly active catalysts or at elevated temperatures.[1]

  • Protodeborylation (Suzuki-Miyaura): The boronic acid coupling partner can be protonated and lost, especially in the presence of water and at high temperatures.[12][13]

  • Homocoupling: The coupling of two boronic acid molecules (in Suzuki-Miyaura) or two alkyne molecules (in Sonogashira) can occur.[13][14]

  • Polymerization (Buchwald-Hartwig): If the amine coupling partner also contains a reactive site, polymerization can occur.[15]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Incorrect Catalyst System The C-Cl bond is difficult to activate. Use a catalyst system known for its effectiveness with aryl chlorides, such as a palladium pre-catalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[3]
Catalyst Deactivation The nitrogen atoms in the pyrimidine ring can deactivate the catalyst.[1][2] Ensure all reagents and solvents are pure and properly degassed. Consider using a more robust pre-catalyst or increasing the catalyst loading.
Inappropriate Base The choice of base is crucial for efficient transmetalation.[16] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[3]
Sub-optimal Reaction Temperature A temperature screen is recommended, typically from 80 °C to 120 °C. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[1][17]
Boronic Acid Instability Boronic acids can degrade, especially in solution. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[18]
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Insufficiently Active Catalyst Aryl chlorides require highly active catalysts. Use a modern palladium pre-catalyst (e.g., G2, G3, or G4) with a bulky biarylphosphine ligand.[10]
Base Strength and Solubility Strong bases like NaOtBu or LHMDS are often required.[10] Ensure the base is sufficiently soluble in the reaction solvent. In some cases, a weaker but more soluble base may be more effective.
Steric Hindrance If either the amine or the pyrazolopyrimidine is sterically hindered, the reaction may be slow. Increase the reaction time, temperature, or switch to a less sterically demanding ligand if possible.
Solvent Effects The solvent can influence the stability and activity of the catalytic species. Screen common solvents like toluene, dioxane, and THF.[4][11]
Inert Atmosphere Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[4]

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling

The following table summarizes reported conditions for Suzuki-Miyaura couplings on pyrazolo[1,5-a]pyrimidine cores. Note that direct data for the 7-chloro substrate is limited; therefore, data for similar bromo-substituted analogs are included for comparison and as a starting point for optimization.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious aryl boronic acidsXPhosPdG2 (5 mol%), XPhos (5 mol%)K₃PO₄Dioxane/H₂O110 (MW)0.2565-98[1][5]
5-Amino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (10 mol%)Na₂CO₃Dioxane/H₂O1101278[17]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80471[13]
5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidineVarious boronic acids/estersPdCl₂(dppf)K₂CO₃Dioxane/H₂O1001655-61[19]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones.[1][5]

  • To a microwave vial, add the 7-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv), the boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., XPhos Pd G2, 0.05 equiv) and the ligand (e.g., XPhos, 0.05 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) for the specified time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Substrate, Boronic Acid, Base add_cat Add Catalyst & Ligand start->add_cat Step 1 add_solv Add Degassed Solvent add_cat->add_solv Step 2 inert Inert Atmosphere (e.g., Argon) add_solv->inert Step 3 heat Heat (Conventional or MW) inert->heat Step 4 quench Cool & Quench heat->quench Step 5 extract Extraction quench->extract Step 6 purify Column Chromatography extract->purify Step 7 product Isolated Product purify->product Step 8

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Catalyst_Selection start Reaction Failure: Low Yield or No Product check_purity Are reagents & solvents pure and degassed? start->check_purity catalyst_choice Is the catalyst system active enough for Ar-Cl? check_purity->catalyst_choice Yes purify_reagents Purify/degas reagents and solvents. Rerun. check_purity->purify_reagents No base_choice Is the base appropriate? catalyst_choice->base_choice Yes change_catalyst Use bulky, electron-rich ligand (XPhos, SPhos) with a Pd(II) precatalyst or use a G2/G3 pre-catalyst. catalyst_choice->change_catalyst No temp_choice Is the temperature optimized? base_choice->temp_choice Yes change_base Screen stronger bases (K3PO4, Cs2CO3) or more soluble bases. base_choice->change_base No optimize_temp Perform temperature screen (e.g., 80-120°C). Consider microwave heating. temp_choice->optimize_temp No success Reaction Successful temp_choice->success Yes purify_reagents->start change_catalyst->start change_base->start optimize_temp->start

Caption: Decision-making flowchart for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Regioselective Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Regioselectivity in Direct C-H Arylation

  • Symptom: A mixture of C3- and C7-arylated products is obtained, making purification difficult and lowering the yield of the desired isomer.

  • Possible Cause: The choice of catalyst and reaction conditions is not optimal for directing the arylation to the desired position. The C3 position is the most electron-rich, while the C7 position is the most acidic, leading to competing reaction pathways.[1]

  • Troubleshooting Steps:

    • For C3-Arylation: Employ a phosphine-free palladium catalyst. This catalytic system tends to favor arylation at the more electron-rich C3 position.[1]

    • For C7-Arylation: Utilize a phosphine-containing palladium catalyst. The presence of a phosphine ligand promotes direct arylation at the more acidic C7 position.[1]

    • Ligand and Additive Screening: If a mixture is still obtained, a screen of different phosphine ligands (for C7) or the complete exclusion of phosphine (for C3) is recommended. Additionally, the choice of base and solvent can influence the regioselectivity.

    • Substrate Electronics: Be mindful of the electronic properties of the substituents on both the pyrazolo[1,5-a]pyrimidine core and the aryl halide. Electron-withdrawing groups on the pyrimidine ring can influence the acidity of the C-H bonds.

Issue 2: Low Yield or No Reaction in Electrophilic Halogenation

  • Symptom: The desired C3-halogenated product is obtained in low yield, or the starting material remains unreacted.

  • Possible Cause: The halogenating agent is not sufficiently reactive, or the reaction conditions are too harsh, leading to decomposition.

  • Troubleshooting Steps:

    • Choice of Halogenating Agent: For general C3-halogenation, N-halosuccinimides (NXS) are commonly used.[2] However, for a milder and more efficient approach, consider using a hypervalent iodine(III) reagent in combination with potassium halide salts.[3][4] This system has been shown to be highly effective for C3-iodination, bromination, and chlorination under aqueous and ambient conditions.[3][4]

    • Alternative Protocol: A one-pot, three-component reaction of aminopyrazoles, enaminones/chalcones, and sodium halides promoted by K₂S₂O₈ can also yield 3-halo-pyrazolo[1,5-a]pyrimidines.[5]

    • Solvent and Temperature: While some protocols use solvents like CCl₄ or THF, newer methods utilize greener solvents like water at room temperature.[3][4][5] If solubility is an issue, a co-solvent system might be necessary. Avoid excessively high temperatures which can lead to side reactions or decomposition.

    • Microwave Irradiation: For certain substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields in the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.[2][6]

Issue 3: Difficulty in Achieving C7-Functionalization with Aryl Chlorides

  • Symptom: Direct C-H arylation at the C7 position with aryl chlorides results in low conversion or fails completely.

  • Possible Cause: Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed C-H activation.

  • Troubleshooting Steps:

    • Catalyst System Optimization: A robust palladium catalyst system is crucial. Recent studies have reported successful C7-arylation with aryl chlorides using a specific palladium catalyst.[7] It is important to use the recommended catalyst, ligand, and base combination from established protocols.

    • Reaction Conditions: Higher temperatures and longer reaction times may be necessary to activate the less reactive C-Cl bond.

    • Substrate Scope: Be aware that the electronic nature of the aryl chloride can significantly impact reactivity. Electron-deficient aryl chlorides may be more amenable to this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core?

A1: The most common site for electrophilic substitution, such as halogenation and nitration, is the C3 position on the pyrazole moiety.[2] This is due to the higher electron density at this position.

Q2: How can I selectively achieve functionalization at the C3 versus the C7 position?

A2: Regioselectivity between C3 and C7 is a key challenge. For direct C-H arylation, the choice of catalyst is the primary controlling factor. A phosphine-free palladium catalyst favors the electron-rich C3 position, while a phosphine-containing palladium catalyst directs the reaction to the more acidic C7 position.[1] For other functionalizations, the inherent electronic properties of the ring system often dictate the selectivity, with electrophilic attack favoring C3.

Q3: Are there "green" methods for the halogenation of pyrazolo[1,5-a]pyrimidines?

A3: Yes, recent advancements have led to more environmentally friendly halogenation protocols. One such method employs a hypervalent iodine(III) reagent with potassium halide salts in water at ambient temperature.[3][4] Another approach uses K₂S₂O₈ as an oxidant with sodium halides in water.[5]

Q4: What is the best approach for introducing an aryl group at the C7 position?

A4: Palladium-catalyzed direct C-H arylation is a powerful method for C7-functionalization.[1][7] While aryl bromides and iodides are common coupling partners, recent methods have also enabled the use of more abundant and cost-effective aryl chlorides.[7]

Q5: Can I functionalize other positions on the pyrazolo[1,5-a]pyrimidine core?

A5: Yes, while C3 and C7 are common sites for post-functionalization, other positions can be substituted. Positions 2, 5, and 7 can often be functionalized during the initial construction of the fused ring system through the choice of appropriate starting materials, such as substituted 5-aminopyrazoles and β-dicarbonyl compounds.[2][8][9]

Data Presentation

Table 1: Regioselective C3-Halogenation of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine

HalogenationReagentsSolventTemperatureTime (h)Yield (%)Reference
IodinationKI, PIDAH₂Ort391[3]
BrominationKBr, PIDAH₂Ort390[3]
ChlorinationKCl, PIDAH₂Ort373[3]

PIDA = Phenyliodine diacetate; rt = room temperature

Table 2: Catalyst-Controlled Regiodivergent C-H Arylation of Pyrazolo[1,5-a]pyrimidine with 4-Bromotoluene

Desired ProductCatalyst SystemPositionYield (%)Reference
3-ArylPd(OAc)₂C3High[1]
7-ArylPd(OAc)₂ + PPh₃C7High[1]

Experimental Protocols

Protocol 1: Regioselective C3-Iodination using a Hypervalent Iodine(III) Reagent

  • Materials: 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine, Potassium Iodide (KI), Phenyliodine diacetate (PIDA), Water.

  • Procedure:

    • To a solution of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add potassium iodide (0.3 mmol).

    • Add phenyliodine diacetate (1.0 equiv.) to the mixture.

    • Stir the reaction mixture at room temperature (25–27 °C) for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the C3-iodinated product.[3]

Protocol 2: Catalyst-Controlled C7-Arylation

  • Materials: Pyrazolo[1,5-a]pyrimidine, Aryl Bromide (e.g., 4-bromotoluene), Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Base (e.g., K₂CO₃), Solvent (e.g., DMA).

  • Procedure:

    • In a reaction vessel, combine pyrazolo[1,5-a]pyrimidine, aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

    • Add the base (2.0 equiv.) and solvent.

    • Degas the mixture and heat under an inert atmosphere at the specified temperature (e.g., 120 °C) for the required time.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the residue by column chromatography to isolate the 7-arylpyrazolo[1,5-a]pyrimidine.[1]

Mandatory Visualizations

Regioselectivity_Challenge cluster_core Pyrazolo[1,5-a]pyrimidine Core cluster_pathways Functionalization Pathways Core Pyrazolo[1,5-a]pyrimidine C3 C3-Functionalization (Electron Rich) Core->C3 Electrophilic Attack (e.g., Halogenation, Nitration) Core->C3 Direct C-H Arylation (Phosphine-Free Pd) C7 C7-Functionalization (Most Acidic) Core->C7 Direct C-H Arylation (Phosphine/Pd Catalyst)

Caption: Regioselectivity in the functionalization of the pyrazolo[1,5-a]pyrimidine core.

Troubleshooting_Workflow Start Start: Poor Regioselectivity in C-H Arylation Desired_Position Desired Position? Start->Desired_Position C3_Path Use Phosphine-Free Pd Catalyst Desired_Position->C3_Path C3 C7_Path Use Phosphine-Containing Pd Catalyst Desired_Position->C7_Path C7 Check_Yield Check Yield & Selectivity C3_Path->Check_Yield C7_Path->Check_Yield Optimize Optimize Ligand, Base, Solvent Check_Yield->Optimize Poor End End: Desired Product Check_Yield->End Good Optimize->Check_Yield

Caption: Troubleshooting workflow for poor regioselectivity in direct C-H arylation.

References

reaction monitoring and control in the synthesis of pyrazolo[1,5-a]pyrimidine libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful synthesis of pyrazolo[1,5-a]pyrimidine libraries.

Troubleshooting and Optimization

This section addresses specific issues that may be encountered during synthesis, offering systematic approaches to problem resolution.

Issue 1: Low or No Product Yield in Condensation Reactions

  • Question: I am observing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

  • Answer: Low yields in this common condensation reaction can stem from several factors. Below is a systematic troubleshooting approach:

    • Reactivity and Purity of Starting Materials: Impurities in your 5-aminopyrazole or β-dicarbonyl compound can significantly interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). The reactivity of the β-dicarbonyl compound is also critical; less reactive substrates may require more forcing conditions.[1][2]

    • Reaction Conditions:

      • Solvent: Acetic acid is a common solvent that also serves as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

      • Catalyst: The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases.[1][2] Ensure the catalyst concentration is optimal, as excessive amounts can sometimes promote side reactions.

      • Temperature & Time: These reactions often require elevated temperatures (reflux) to proceed efficiently.[1] If the yield is poor, incrementally increase the reaction temperature or extend the reaction time. Monitor the progress closely using Thin Layer Chromatography (TLC) or LC-MS to avoid product degradation.

    • Alternative Synthesis Methods:

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reaction times, reduce the formation of byproducts, and improve yields.[1][2] This method often leads to cleaner reaction profiles, simplifying subsequent purification.[2]

Issue 2: Formation of Unwanted Byproducts or Isomers

  • Question: My reaction produces a mixture of regioisomers or other significant byproducts, complicating purification. How can I improve selectivity?

  • Answer: The formation of isomers is a known challenge, particularly with unsymmetrical β-dicarbonyl compounds.

    • Control of Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the cyclization. Experiment with different acidic or basic catalysts to find the optimal conditions for your specific substrates.[2]

    • Substrate Reactivity: The electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl compound can direct the cyclization pathway. In some cases, modifying a substituent can favor the formation of the desired isomer.

    • One-Pot and Multicomponent Reactions: Employing one-pot, three-component, or tandem reaction strategies can sometimes offer higher regioselectivity and lead to cleaner products by minimizing the isolation of reactive intermediates.[2][3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my final pyrazolo[1,5-a]pyrimidine product from starting materials or byproducts. What purification strategies are most effective?

  • Answer: Purification can be challenging due to similar polarities of the product and impurities.

    • Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method.[1] Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.

    • Column Chromatography: For complex mixtures, flash column chromatography is necessary. Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation on a TLC plate before scaling up to a column.

    • Reaction Optimization: The most effective purification strategy is to optimize the reaction to minimize byproduct formation in the first place. Cleaner reactions, such as those achieved through microwave assistance, simplify the purification process significantly.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing a pyrazolo[1,5-a]pyrimidine core?

  • A1: The most frequently employed strategy is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its equivalent) under acidic or basic conditions.[2] Other effective methods include three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound, as well as microwave-assisted organic synthesis (MAOS) for improved efficiency.[2]

  • Q2: How can I monitor the progress of my reaction effectively?

  • A2: Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Q3: How can I introduce diversity into my pyrazolo[1,5-a]pyrimidine library?

  • A3: Diversity can be achieved in several ways. The primary method is by varying the substituents on the starting materials, such as different 5-aminopyrazoles and β-dicarbonyl compounds.[1][2] Additionally, post-functionalization of the core scaffold using reactions like Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on halogenated derivatives allows for the introduction of a wide range of aryl and other groups.[1][4][5]

  • Q4: Are there any safety considerations specific to this synthesis?

  • A4: Standard laboratory safety precautions should always be followed. Some reagents, such as phosphorus oxychloride (POCl₃) used for chlorination reactions, are highly corrosive and reactive and must be handled with extreme care in a well-ventilated fume hood.[4][6] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Heating (Reflux)Microwave IrradiationAdvantage of Microwave
Reaction Time Several hours (e.g., 3-16 h)[4][6]Minutes (e.g., 20 min)[2]Drastic reduction in time
Typical Yields Moderate to GoodGood to Excellent[2]Often higher yields
Byproduct Formation Can be significantOften minimized[2]Cleaner reaction profile
Purification Often requires chromatographyMay only require recrystallization[2]Simplified workup

Table 2: Influence of Substituents on Biological Activity (Example: PI3Kδ Inhibition)

Compound IDC(5) SubstituentC(2) SubstituentPI3Kδ IC₅₀ (nM)
13 4-Indolyl-CH₃150
28 4-Indolyl-CH₂-morpholine>1000[7]
37 4-Indolyl-CH₂-(4-methylsulfonyl)piperazine3.3[7]
54 4-(1-methyl)azaindole-CH₂-(4-methylsulfonyl)piperazine2.8[7]
Data sourced from a study on PI3Kδ inhibitors, illustrating how modifications at different positions of the scaffold impact inhibitory potency.[7]

Experimental Protocols

Protocol: General Procedure for the Synthesis of 2,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidines

This protocol describes a common method involving the condensation of a 5-aminopyrazole with a 1,3-diketone.

Materials:

  • 3-substituted-5-amino-1H-pyrazole

  • 1,3-diketone

  • Glacial Acetic Acid (Solvent and Catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-substituted-5-amino-1H-pyrazole (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add the 1,3-diketone (1.1 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Check for the disappearance of the limiting starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water or an ice/bicarbonate slurry to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

A general workflow for the synthesis, monitoring, and purification of a pyrazolo[1,5-a]pyrimidine library is essential for planning experiments.

G cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_mon 3. Monitoring cluster_work 4. Workup & Purification cluster_char 5. Characterization Reagents Select & Procure Starting Materials (Aminopyrazole, Dicarbonyl) Purity Verify Purity (NMR, LC-MS) Reagents->Purity Setup Reaction Setup (Solvent, Catalyst) Purity->Setup Heating Heating (Conventional or Microwave) Setup->Heating TLC In-process Control (TLC) Heating->TLC LCMS Quantitative Check (LC-MS) TLC->LCMS Quench Quench & Precipitate LCMS->Quench Reaction Complete Filter Filter & Wash Crude Product Quench->Filter Purify Purify (Recrystallization or Chromatography) Filter->Purify Characterize Structural Confirmation (NMR, HRMS) Purify->Characterize Purity_Final Final Purity Check (HPLC, LC-MS) Characterize->Purity_Final

Caption: General workflow for synthesis and monitoring.

A logical troubleshooting guide helps diagnose and resolve common synthesis issues systematically.

G Start Low Reaction Yield CheckPurity Are starting materials pure? Start->CheckPurity PurifySM Purify Starting Materials CheckPurity->PurifySM No CheckCond Are reaction conditions optimal? CheckPurity->CheckCond Yes PurifySM->CheckPurity OptimizeCond Optimize: - Temp ↑ - Time ↑ - Catalyst - Solvent CheckCond->OptimizeCond No ConsiderMW Is reaction still slow or low-yielding? CheckCond->ConsiderMW Yes OptimizeCond->CheckCond UseMW Switch to Microwave Synthesis ConsiderMW->UseMW Yes Success Problem Resolved ConsiderMW->Success No, Re-evaluate Substrate Scope UseMW->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine serves as a crucial intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this key building block, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Condensation and ChlorinationRoute 2: Three-Component Reaction
Starting Materials 3-Amino-5-methylpyrazole, Ethyl acetoacetate3-Amino-5-methylpyrazole, Acetaldehyde, Ethyl cyanoacetate
Key Intermediates 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneNot applicable (One-pot)
Reagents Sodium ethoxide, Phosphorus oxychloridePiperidine or other base
Reaction Conditions Step 1: Reflux in ethanol; Step 2: RefluxReflux in ethanol
Overall Yield ~54% (Estimated)Moderate to good (Varies)
Advantages Well-established, reliable, uses common reagentsOne-pot procedure, potentially higher atom economy
Disadvantages Two distinct reaction and work-up stepsYields can be sensitive to reaction conditions and substrate scope

Synthetic Route 1: Two-Step Condensation and Chlorination

This classical and widely employed method involves a two-step sequence: the initial condensation of a 3-aminopyrazole with a β-ketoester to form the pyrazolo[1,5-a]pyrimidinone core, followed by chlorination to yield the final product.

Step 1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

The synthesis commences with the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of a base, typically sodium ethoxide, under reflux conditions. This reaction constructs the pyrimidine ring of the fused heterocyclic system. A similar condensation of 5-amino-3-methylpyrazole with diethyl malonate has been reported to proceed with a high yield of 89%[1].

Step 2: Chlorination of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

The intermediate pyrimidinone is then converted to the target 7-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This transformation is typically carried out by heating the substrate in neat POCl₃ or in a high-boiling solvent. The chlorination of a similar 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using phosphorus oxychloride has been reported to have a yield of 61%[1].

G cluster_0 Route 1: Two-Step Synthesis A 3-Amino-5-methylpyrazole E Sodium Ethoxide, Ethanol, Reflux (Yield: ~89%) A->E Step 1: Condensation B Ethyl acetoacetate B->E Step 1: Condensation C 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one F POCl3, Reflux (Yield: ~61%) C->F Step 2: Chlorination D This compound E->C Step 1: Condensation F->D Step 2: Chlorination

Caption: Workflow for the two-step synthesis of this compound.

Synthetic Route 2: Three-Component Reaction

An alternative and more convergent approach involves a one-pot, three-component reaction. This method combines 3-amino-5-methylpyrazole, an aldehyde (acetaldehyde), and an active methylene compound (ethyl cyanoacetate) in the presence of a basic catalyst.

For the purpose of a more direct comparison of core formation, a hypothetical three-component reaction leading to a precursor that can be readily chlorinated is considered.

G cluster_1 Route 2: Three-Component Synthesis G 3-Amino-5-methylpyrazole L Base (e.g., Piperidine), Ethanol, Reflux G->L One-Pot Reaction H Acetaldehyde H->L One-Pot Reaction I Ethyl Cyanoacetate I->L One-Pot Reaction J Intermediate Precursor M Subsequent Chlorination J->M K This compound L->J One-Pot Reaction M->K

Caption: Conceptual workflow for a three-component approach to this compound.

Experimental Protocols

Route 1: Two-Step Condensation and Chlorination

Step 1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Materials: 3-Amino-5-methylpyrazole, Ethyl acetoacetate, Sodium metal, Absolute ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add 3-amino-5-methylpyrazole followed by the dropwise addition of ethyl acetoacetate.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Materials: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, carefully add 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for several hours.

    • Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).

    • The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the pure this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the researcher, including scale, available starting materials, and desired operational simplicity. Route 1 is a well-documented and robust method, likely to be favored for its predictability and the availability of detailed analogous procedures. Route 2, while potentially more efficient in terms of step-count for the core synthesis, may require more optimization to achieve high yields and purity for this specific target molecule, especially considering the subsequent transformation required to install the chloro group. Researchers are encouraged to consider the comparative data and protocols presented here to make an informed decision for their synthetic endeavors.

References

Structure-Activity Relationship (SAR) Studies of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives originating from the specific starting scaffold, 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. By examining the impact of substitutions at the C7 position, this document aims to inform the rational design of novel and potent kinase inhibitors for researchers, scientists, and drug development professionals.

From a Versatile Starting Block: The this compound Scaffold

The this compound core serves as a versatile starting material for the synthesis of a diverse library of derivatives. The chlorine atom at the 7-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups, primarily through the formation of C-N and C-O bonds. This has been a key strategy in the development of inhibitors targeting a range of kinases, including Pim-1, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).

Structure-Activity Relationship Insights

Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes the quantitative data from various studies, highlighting the impact of different substituents at the C7 position on biological activity.

Compound IDC7-SubstituentTarget Kinase(s)IC50 (nM)Cell LineIC50 (µM)Key SAR Observations
Series 1: Anilino Derivatives
1a4-FluoroanilinoPim-150--Introduction of anilino group at C7 is crucial for activity.
1b3,4-DichloroanilinoPim-135--Electron-withdrawing groups on the anilino ring enhance potency.
1c4-MethoxyanilinoPim-1150--Electron-donating groups on the anilino ring decrease potency.
Series 2: Amino Alcohol Derivatives
2a(R)-2-amino-2-phenylethanolc-Src-Various-Replacement of ethylenediamino with amino alcohol overcomes hERG liability.[1]
2b(S)-2-amino-3-methylbutanolc-Src-Various-Modifications at the 5-position and on the amino alcohol side chain enhance intracellular c-Src inhibitory activity and CNS penetration.[1]
Series 3: Morpholino and Indole Derivatives
3aMorpholinoPI3Kδ500--The morpholine ring at the 7-position is crucial for interaction with the catalytic site of PI3K.
3b4-(Indol-4-yl)morpholinoPI3Kδ2.8B-cells0.019The indole moiety at the C5-position can form an additional hydrogen bond, significantly increasing potency and selectivity for PI3Kδ.

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are provided below.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., Pim-1, CDK2)

  • Substrate peptide/protein

  • ATP

  • Test compounds (derivatives of this compound)

  • Assay buffer (specific to the kinase)

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate assay buffer.

    • Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase reaction mixture to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (typically a 7-point serial dilution) and a DMSO vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these pyrazolo[1,5-a]pyrimidine derivatives and the general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start 7-Chloro-2,5-dimethyl- pyrazolo[1,5-a]pyrimidine Synthesis Nucleophilic Substitution (e.g., with anilines, alcohols) Start->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) Derivatives->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Derivatives->Cell_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

General experimental workflow for SAR studies.

Pim1_pathway Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Pim-1 signaling pathway in apoptosis.

CDK2_pathway CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes

CDK2/Cyclin E signaling in cell cycle progression.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. SAR studies consistently demonstrate that modifications at the C7 position are critical for modulating potency and selectivity. The introduction of substituted anilino and amino alcohol moieties has been particularly successful in generating compounds with desirable pharmacological profiles.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the C7 position to further refine selectivity profiles against a broader panel of kinases.

  • Investigating modifications at other positions of the pyrazolo[1,5-a]pyrimidine core to explore additional pockets within the kinase active site.

  • Conducting in vivo efficacy studies for the most promising lead compounds to validate their therapeutic potential.

By leveraging the insights from these SAR studies and employing robust experimental protocols, the scientific community can continue to develop novel and effective kinase inhibitors based on the versatile pyrazolo[1,5-a]pyrimidine scaffold for the treatment of cancer and other diseases.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with potent biological activities, particularly in the realm of oncology.[1][2][3] These compounds have demonstrated significant efficacy as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][2][4][5] This guide provides a comparative overview of the in vitro and in vivo efficacy of selected pyrazolo[1,5-a]pyrimidine-based compounds, supported by experimental data and detailed methodologies to aid in the evaluation and future development of this promising class of therapeutic agents.

I. In Vitro Efficacy: Targeting Key Cancer-Associated Kinases

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively evaluated in vitro for their cytotoxic effects against various cancer cell lines and their inhibitory activity against specific molecular targets. These studies are foundational for understanding the mechanism of action and for selecting promising candidates for further in vivo testing.

A. Cellular Antiproliferative Activity

A primary measure of in vitro efficacy is the ability of a compound to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI%) are common metrics used to quantify this activity.

Compound IDCancer Cell LineIn Vitro AssayIC50 / GI50Reference
14a HCT116 (Colon Carcinoma)Not SpecifiedIC50 = 0.0020 µM[6]
BS-194 (4k) 60 Cancer Cell Lines (Mean)Not SpecifiedMean GI50 = 280 nmol/L[7]
6n 56 Cancer Cell Lines (Mean)Not SpecifiedMean GI% = 43.9%[8]
7d HCT116 (Colorectal Carcinoma)MTT AssayGood Activity[9]
7d PC-3 (Prostate Adenocarcinoma)MTT AssayGood Activity[9]
11a HCT116 (Colorectal Carcinoma)MTT AssayGood Activity[9]
11a PC-3 (Prostate Adenocarcinoma)MTT AssayGood Activity[9]
B. Kinase Inhibitory Activity

Many pyrazolo[1,5-a]pyrimidine compounds exert their anticancer effects by targeting specific protein kinases involved in cell signaling pathways.[1][2] In vitro enzymatic assays are crucial for determining the potency and selectivity of these compounds.

Compound IDTarget KinaseIn Vitro AssayIC50Reference
BS-194 (4k) CDK1Enzymatic Assay30 nmol/L[7]
BS-194 (4k) CDK2Enzymatic Assay3 nmol/L[7]
BS-194 (4k) CDK9Enzymatic Assay90 nmol/L[7]
Compound 1 Pim-1Enzymatic Assay45 nM[4]
Compound 8 TrkAEnzymatic Assay1.7 nM[10]
Compound 9 TrkAEnzymatic Assay1.7 nM[10]
CPL302253 (54) PI3KδEnzymatic Assay2.8 nM[11]

II. In Vivo Efficacy: From Bench to Preclinical Models

Promising in vitro results are the gateway to in vivo studies, which provide a more comprehensive assessment of a compound's therapeutic potential, including its pharmacokinetics, bioavailability, and overall efficacy in a living organism.[1]

A. Antitumor Activity in Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo anticancer efficacy of drug candidates.

Compound IDTumor ModelDosingOutcomeReference
BS-194 (4k) Human Tumor Xenografts25 mg/kg, oralTumor inhibition and suppression of CDK substrate phosphorylation[7]

It is important to note that while many studies report promising in vitro data, the disclosure of corresponding in vivo efficacy data often follows in separate publications.[4]

III. Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and comparison of scientific findings.

A. In Vitro Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability or inhibition is calculated relative to untreated control cells, and IC50 values are determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with pyrazolo[1,5-a]pyrimidine compounds A->B 24h C Add MTT reagent and incubate B->C 48-72h D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 values E->F

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

B. In Vivo Human Tumor Xenograft Study

This model is used to assess the antitumor efficacy of a compound in a living organism.

Workflow:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are treated with the pyrazolo[1,5-a]pyrimidine compound or a vehicle control, typically via oral gavage or intraperitoneal injection, according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Implant human cancer cells into mice B Allow tumors to establish A->B C Administer compound or vehicle B->C D Monitor tumor growth C->D Repeatedly E Calculate tumor growth inhibition D->E Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CDK CDK/Cyclin Rb Rb CDK->Rb E2F E2F Rb->E2F CellCycle Cell Cycle Progression E2F->CellCycle Pyrazolo_EGFR Pyrazolo[1,5-a]pyrimidine (EGFR Inhibitor) Pyrazolo_EGFR->EGFR Pyrazolo_CDK Pyrazolo[1,5-a]pyrimidine (CDK Inhibitor) Pyrazolo_CDK->CDK

References

comparing the efficacy of different NPY receptor antagonists derived from pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of neuropeptide Y (NPY) receptor antagonists derived from the pyrazolo[1,5-a]pyrimidine scaffold. The data presented is based on available scientific literature and aims to offer an objective overview of their performance, supported by experimental findings.

Introduction to Pyrazolo[1,5-a]pyrimidines as NPY Antagonists

The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been explored for various therapeutic targets. Recently, a novel series of these derivatives has been identified and evaluated as antagonists for the Neuropeptide Y Y1 receptor (NPY Y1R).[1][2] NPY and its receptors, particularly Y1 and Y5, are implicated in regulating food intake, making them attractive targets for the development of anti-obesity therapeutics.[1] While many NPY receptor antagonists have been developed, the exploration of the pyrazolo[1,5-a]pyrimidine scaffold in this context is a more recent development.

Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine NPY Y1 Receptor Antagonists

A key study by Griffith et al. (2011) describes the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives as NPY Y1R antagonists.[1][2] The research focused on optimizing the substituents at the C3 and C7 positions of the pyrazolo[1,5-a]pyrimidine core to achieve high binding affinity and selectivity.

Key Findings:

  • High Affinity and Selectivity: The series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated high binding affinity and selectivity for the NPY Y1 receptor. This was achieved through the incorporation of trisubstituted aryl groups at the C3 position and a substituted 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moiety at the C7 position.[2]

  • In Vivo Efficacy of Compound 2f (CP-671906): One of the most promising compounds from the series, designated as 2f (CP-671906) , was further evaluated in in vivo models.[1][2]

    • Intravenous (IV) administration of compound 2f successfully inhibited the increase in blood pressure induced by NPY in Sprague-Dawley (SD) rats.[2]

    • Intracerebroventricular (ICV) administration of compound 2f blocked NPY-induced food intake in SD rats.[2]

    • Oral administration of compound 2f led to a modest, yet statistically significant, reduction in nocturnal food intake in Wistar rats.[1][2] It also showed small inhibitions of food intake in an overnight fasting/refeeding model in SD rats.[2]

Data Summary:

Due to the limited availability of the full dataset from the primary literature in the public domain, a comprehensive table of comparative quantitative data for the entire series cannot be provided. However, the available information on the lead compound 2f (CP-671906) is summarized below.

CompoundTarget ReceptorIn Vivo ModelRoute of AdministrationObserved Effect
2f (CP-671906) NPY Y1NPY-induced hypertension (SD Rats)IVInhibition of blood pressure increase[2]
NPY Y1NPY-induced feeding (SD Rats)ICVInhibition of food intake[2]
NPY Y1Nocturnal feeding (Wistar Rats)Oral12% reduction in food intake 12 hours post-administration[1]
NPY Y1Fasting/refeeding (SD Rats)OralSmall inhibition of food intake[2]

Experimental Protocols

Detailed experimental protocols are outlined based on standard methodologies in the field.

In Vitro NPY Y1 Receptor Binding Assay
  • Objective: To determine the binding affinity of the synthesized pyrazolo[1,5-a]pyrimidine derivatives to the NPY Y1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human NPY Y1 receptor.

    • Radioligand: A radiolabeled NPY Y1 receptor ligand (e.g., [¹²⁵I]-PYY) is used.

    • Competition Binding: The ability of the test compounds to displace the radioligand from the receptor is measured. Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds.

    • Detection: The amount of bound radioactivity is quantified using a gamma counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

In Vivo Models of NPY-Induced Feeding and Hypertension
  • Objective: To evaluate the in vivo efficacy of the lead compounds in blocking NPY-mediated physiological responses.

  • Animal Models: Male Sprague-Dawley or Wistar rats are commonly used.

  • NPY-Induced Feeding Protocol:

    • Animals are cannulated for intracerebroventricular (ICV) administration.

    • Test compounds are administered (e.g., orally or ICV) at a predetermined time before NPY injection.

    • NPY is administered ICV to stimulate food intake.

    • Food consumption is measured at various time points post-NPY administration.

  • NPY-Induced Hypertension Protocol:

    • Animals are instrumented for continuous blood pressure monitoring.

    • Test compounds are administered intravenously (IV).

    • NPY is administered IV to induce a pressor response.

    • Changes in mean arterial pressure are recorded and analyzed.

Visualizations

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling NPY NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Reduces Physiological_Effects Physiological Effects (e.g., Food Intake, Vasoconstriction) cAMP->Physiological_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG Increases Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Ca_mobilization->Physiological_Effects MAPK->Physiological_Effects Antagonist Pyrazolo[1,5-a]pyrimidine Antagonist Antagonist->Y1R Blocks

Caption: NPY Y1 Receptor Signaling Pathway and Point of Antagonist Intervention.

General Workflow for Screening NPY Receptor Antagonists

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Pyrazolo[1,5-a]pyrimidine Library Synthesis Primary_Assay Primary Screen: NPY Y1 Receptor Binding Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification (High Affinity Compounds) Primary_Assay->Hit_Identification Secondary_Assay Secondary Screen: Functional Assays (e.g., cAMP) Hit_Identification->Secondary_Assay Selectivity_Panel Selectivity Profiling (vs. other NPY receptors) Secondary_Assay->Selectivity_Panel Lead_Generation Lead Compound Selection Selectivity_Panel->Lead_Generation PK_Studies Pharmacokinetic Studies (ADME) Lead_Generation->PK_Studies Efficacy_Models In Vivo Efficacy Models (Feeding, Blood Pressure) PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Efficacy_Models->Tox_Studies Candidate_Selection Preclinical Candidate Selection Tox_Studies->Candidate_Selection

Caption: A typical workflow for the discovery and validation of NPY receptor antagonists.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel NPY Y1 receptor antagonists. The work by Griffith and colleagues has demonstrated that derivatives with high affinity and selectivity can be synthesized, and that these compounds, exemplified by 2f (CP-671906), exhibit in vivo efficacy in relevant animal models of feeding and blood pressure regulation.[1][2] However, the authors also noted challenges in identifying analogs with optimal pharmacokinetic properties, such as low plasma clearance and minimal P-glycoprotein efflux.[2] Further optimization of this series is warranted to improve their drug-like properties and to fully explore their therapeutic potential for the treatment of obesity and other NPY-related disorders.

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its ATP-mimetic nature allows for effective targeting of the kinase ATP-binding site.[1] However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge in achieving selectivity, leading to potential off-target effects and associated toxicities.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies for assessing kinase selectivity.

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyrimidine compounds against their primary targets and a selection of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.

Table 1: Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Reference
Larotrectinib3.0130.2--[3]
Compound 321.93.12.3--[4]
Compound 361.42.41.9--[4]
Compound 401.4--Trk-AG595R1.8[4]
Compound 410.86--Trk-AG595R, ALK6.92, 350[4]
Compound 100.2--JAK, TYK-[5]
Compound 110.4--JAK, TYK-[5]

Table 2: Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-Based CDK2 Inhibitors

CompoundCDK2 IC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Reference
Dinaciclib18CDK1, CDK5, CDK928, -, 80[6][7]
BS-194 (4k)3CDK1, CDK5, CDK7, CDK930, 30, 250, 90[8]
Compound 5h22CDK1, CDK5, CDK9-, -, -[6][7]
Compound 5i24CDK1, CDK5, CDK9-, -, -[6][7]
Compound 6s450TRKA230[9]
Compound 6t90TRKA450[9][10]
Compound 11g220TRKA890[9]

Table 3: Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-Based CK2 and Src Inhibitors

CompoundPrimary TargetPrimary Target IC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Reference
Compound 7CK2α8CK2α'38[11]
Compound 3aCK210GSK-3β, CDK2-[12]
IC20 (31)CK2KD = 12Highly Selective-[13]
11aSRC< 0.5ABL>500[14]

Experimental Protocols for Kinase Inhibitor Profiling

Accurate determination of a kinase inhibitor's selectivity is paramount. Several robust methods are employed to profile compounds against large panels of kinases.

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of an inhibitor to a panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified using qPCR.[15]

  • Methodology:

    • Kinases are tagged with a unique DNA identifier.

    • An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.

    • The test compound is incubated with the DNA-tagged kinases and the immobilized ligand.

    • If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[15]

KiNativ™ Activity-Based Protein Profiling

This chemical proteomics approach profiles kinase inhibitor binding in a cellular lysate, providing a more physiologically relevant context.[16]

  • Principle: KiNativ™ utilizes an irreversible, biotinylated ATP/ADP probe that covalently labels a conserved lysine in the ATP-binding site of active kinases.[17]

  • Methodology:

    • A cell lysate is prepared to maintain kinases in their native state.

    • The lysate is incubated with the test inhibitor at various concentrations.

    • The ATP/ADP-biotin probe is then added. The probe will only label kinases that are not bound by the inhibitor.

    • Biotinylated proteins are enriched using streptavidin beads.

    • The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the labeled kinases. The degree of labeling is inversely proportional to the inhibitor's potency.[17][18]

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the engagement of a test compound with its target kinase in real-time.

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor).[19]

  • Methodology:

    • Cells are engineered to express the target kinase fused to NanoLuc® luciferase.

    • A fluorescent tracer that binds to the target kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs.

    • The test compound is then added. If the compound binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

    • The change in the BRET ratio is measured to determine the compound's affinity for the target kinase within the living cell.[19][20][21]

Visualizing Kinase Signaling and Experimental Workflows

Signaling Pathway: Tropomyosin Receptor Kinase (Trk) Pathway

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal survival, differentiation, and synaptic plasticity.[22] Their aberrant activation through gene fusions is a key driver in various cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors, such as larotrectinib, are designed to block the ATP-binding site of Trk kinases, thereby inhibiting downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor PLCg PLCγ Trk->PLCg Activates PI3K PI3K Trk->PI3K Activates Ras Ras Trk->Ras Activates Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->Trk Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Inhibits Transcription Gene Transcription (Survival, Proliferation) PLCg->Transcription AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK AKT->Transcription MAPK->Transcription

Caption: Simplified Trk signaling pathway and the mechanism of pyrazolo[1,5-a]pyrimidine inhibitors.

Experimental Workflow: Kinase Inhibitor Cross-Reactivity Profiling

The process of determining the selectivity of a kinase inhibitor involves a series of systematic steps, from initial high-throughput screening to in-depth cellular analysis.

G A Pyrazolo[1,5-a]pyrimidine Compound Library B High-Throughput Kinase Screen (e.g., KINOMEscan™) A->B C Identify Primary Target(s) and Potent Hits B->C D Determine IC50/Ki Values for Primary Target(s) C->D E Broad Kinome Selectivity Profiling (>400 kinases) D->E F Analyze Cross-Reactivity Profile (Identify Off-Targets) E->F G Cell-Based Target Engagement (e.g., NanoBRET™) F->G I Lead Optimization F->I H Functional Cellular Assays (Phenotypic Effects) G->H H->I

References

A Comparative Guide to Analytical Methods for the Purity Validation of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key analytical methods for validating the purity of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in pharmaceutical research and development.[1][2] The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that directly impacts safety and efficacy. This document outlines and compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the developmental stage of the drug product. While techniques like Thin Layer Chromatography (TLC) and melting point analysis are valuable for preliminary purity assessments, this guide focuses on more definitive and quantitative methods.[3][4]

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the purity validation of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Primary Use Purity determination, quantification of impurities, assay for potency, stability testing.[5]Analysis of volatile impurities and residual solvents.[5]Structural elucidation, identification of impurities, and quantitative analysis (qNMR).[6][7]
LOD/LOQ Typically in the low ppm range.Can reach sub-ppm levels for volatile analytes.Generally higher than chromatographic methods for trace impurities.
Specificity High, especially with photodiode array (PDA) or mass spectrometric (MS) detection.Very high due to mass spectrometric detection.Highly specific for structural characterization.
Sample Throughput High, suitable for routine analysis.Moderate, can be slower than HPLC depending on the temperature program.Lower, typically used for structural confirmation rather than high-throughput screening.
Limitations May require method development for optimal separation of closely related impurities.Limited to thermally stable and volatile compounds. Derivatization may be necessary for non-volatile compounds.[5]Less sensitive for the detection of trace impurities compared to chromatographic methods.
Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[5][8]

Objective: To separate and quantify this compound and its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

  • Chromatography data system

Chromatographic Conditions:

  • Column: YMC-Pack ODS-A (4.6 mm × 150 mm, 5 µm) or equivalent C18 column[8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard and Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.

Objective: To detect and identify volatile organic impurities in a sample of this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole)

  • GC-MS data system with a spectral library

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.

Procedure:

  • Inject 1 µL of the sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal or external standard method if required.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate Volatilization & Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect tic Generate TIC detect->tic spectra Extract Mass Spectra tic->spectra identify Identify Impurities spectra->identify report Generate Report identify->report

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides detailed structural information and can be used for purity assessment, especially for identifying and quantifying structurally related impurities. Quantitative NMR (qNMR) can provide a highly accurate assay without the need for a reference standard of the analyte.

Objective: To confirm the structure of this compound and to identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Data processing software

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Nuclei: ¹H and ¹³C

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 5 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2 s

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve in approximately 0.7 mL of the deuterated solvent in an NMR tube.

Procedure:

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the signals to the protons and carbons of this compound.

  • Examine the spectra for any unexpected signals that may indicate the presence of impurities. The integrals of impurity signals relative to the main compound can provide an estimate of their concentration.

Logical Flow for NMR-based Purity Assessment

NMR_Logic start Prepare Sample in Deuterated Solvent acquire Acquire 1H and 13C NMR Spectra start->acquire process Process Spectra acquire->process assign Assign Signals to Structure process->assign impurity_check Check for Impurity Signals assign->impurity_check no_impurities Purity Confirmed impurity_check->no_impurities No impurities_present Identify and Quantify Impurities impurity_check->impurities_present Yes report Final Report no_impurities->report impurities_present->report

Caption: Logical Flow for NMR-based Structural Confirmation and Purity Assessment.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis has been the subject of extensive research, leading to a variety of protocols. This guide provides a head-to-head comparison of three prominent synthetic strategies: classical conventional heating, modern one-pot multicomponent reactions, and rapid microwave-assisted synthesis. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in methodology selection.

Performance Comparison of Synthesis Protocols

The following table summarizes the quantitative data for three distinct protocols, each leading to the formation of a substituted pyrazolo[1,5-a]pyrimidine core. While the specific substitution patterns of the final products differ, the data provides a clear comparison of the efficiency and conditions of the core-forming methodologies.

ParameterProtocol A: Conventional CondensationProtocol B: One-Pot Multicomponent ReactionProtocol C: Microwave-Assisted Synthesis
Starting Materials 5-Amino-3-methylpyrazole, Diethyl malonate3,5-Diaminopyrazole derivative, Benzaldehyde, Ethyl acetoacetate3-Amino-5-methylpyrazole, Acetylacetone
Catalyst/Reagent Sodium EthoxideNone (reflux)Acetic Acid (catalyst)
Solvent EthanolEthanolEthanol
Temperature Reflux (~78 °C)Reflux (~78 °C)120 °C
Reaction Time 24 hours5 hours30 minutes
Yield 89%75%65%
Key Advantage High yield, well-establishedHigh convergence, operational simplicityDrastically reduced reaction time
Key Disadvantage Very long reaction timeModerate reaction time, complex productRequires specialized equipment

Experimental Protocols & Methodologies

Detailed experimental procedures for the key synthesis protocols are provided below. These methods are representative of each class of synthesis and are based on established literature procedures.

Protocol A: Conventional Condensation Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol follows the classical approach of cyclocondensation between an aminopyrazole and a β-dicarbonyl equivalent under basic conditions with conventional heating.

Methodology:

  • Sodium metal (4.73 g, 0.21 mol) is carefully dissolved in absolute ethanol (175 mL) to prepare a sodium ethoxide solution.

  • To this solution, 5-amino-3-methylpyrazole (10.0 g, 0.10 mol) dissolved in ethanol (100 mL) is added, followed by diethyl malonate (23.5 mL, 0.15 mol).

  • The reaction mixture is heated at reflux for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water (1200 mL) and acidified with concentrated hydrochloric acid to a pH of approximately 2.

  • The precipitated creamy solid is collected by filtration, washed with water, and dried to yield the final product.

Protocol B: One-Pot Multicomponent Synthesis of a Dihydropyrazolo[1,5-a]pyrimidine Derivative

This method exemplifies a one-pot, three-component reaction, where multiple bonds are formed in a single operation, leading to a complex, highly substituted product.[1]

Methodology:

  • A mixture of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine (1.11 g, 5 mmol), benzaldehyde (0.53 g, 5 mmol), and ethyl acetoacetate (0.65 g, 5 mmol) is prepared in ethanol (30 mL).[1]

  • The reaction mixture is heated under reflux for 5 hours.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The solid product that precipitates from the solution is collected by filtration, washed with cold ethanol, and dried.[1]

  • The final product is ethyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.[1]

Protocol C: Microwave-Assisted Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

This protocol demonstrates the use of microwave irradiation to dramatically accelerate the condensation reaction, showcasing a significant advantage in terms of reaction time.

Methodology:

  • A mixture of 5-amino-3-phenylpyrazole (159 mg, 1.0 mmol), acetylacetone (110 mg, 1.1 mmol), and glacial acetic acid (0.2 mL) in ethanol (3 mL) is placed in a microwave reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at 120 °C for 30 minutes.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic protocol.

Protocol_A cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product A 5-Amino-3-methylpyrazole C Mix & Reflux 24 hours A->C B Diethyl Malonate B->C Na Sodium Na->C forms NaOEt EtOH Ethanol EtOH->C forms NaOEt D Solvent Evaporation C->D E Dissolve in Water D->E F Acidify (HCl) E->F G Filter & Dry F->G H 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol G->H

Caption: Workflow for Conventional Condensation Synthesis.

Protocol_B cluster_start Starting Materials (One-Pot) cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product A 3,5-Diaminopyrazole Derivative D Mix in Ethanol Reflux 5 hours A->D B Benzaldehyde B->D C Ethyl Acetoacetate C->D E Cool to RT D->E F Filter & Dry E->F G Dihydropyrazolo[1,5-a]pyrimidine F->G

Caption: Workflow for One-Pot Multicomponent Synthesis.

Protocol_C cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product A 5-Amino-3-phenylpyrazole D Microwave Irradiation 120 °C, 30 min A->D B Acetylacetone B->D C Acetic Acid (cat.) C->D E Concentrate D->E F Column Chromatography E->F G 5,7-Dimethyl-2-phenyl- pyrazolo[1,5-a]pyrimidine F->G

Caption: Workflow for Microwave-Assisted Synthesis.

References

Assessing the Novelty of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of newly synthesized 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives, assessing their novelty by benchmarking their potential biological activities against known analogues.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidines are bicyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring. This scaffold is of significant interest due to its structural similarity to purines, allowing it to interact with a variety of biological targets. The versatility of its synthesis allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Notably, derivatives of this scaffold have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and tropomyosin receptor kinases (Trks), which are crucial targets in cancer therapy.[1][2][3][4] Furthermore, their antimicrobial and anti-inflammatory properties have also been explored.[5][6]

The core structure of the newly synthesized compounds is this compound. The presence of a chlorine atom at the 7-position provides a reactive site for further functionalization, allowing for the introduction of various substituents to modulate biological activity. This guide will focus on comparing hypothetical derivatives at this position, specifically amino and hydrazinyl substitutions, against established pyrazolo[1,5-a]pyrimidine compounds.

Comparative Analysis of Biological Activity

To assess the novelty of the newly synthesized this compound derivatives, their biological activities are compared with structurally related compounds reported in the literature. The following tables summarize the anticancer and antimicrobial activities of known pyrazolo[1,5-a]pyrimidine derivatives.

Anticancer Activity

The antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are a common measure of a compound's cytotoxic potency.

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
Known Derivatives
7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamideAntioxidant-[5]
8-(cyclohexylamino)-2,5-dimethyl-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidineMCF-7 (Breast Cancer)19.70 ± 0.89[5]
Pyrazolo[1,5-a]pyrimidine linked 2-aminobenzothizole conjugate (6p)Multiple Cancer Cell Lines2.01 - 7.07[7]
Pyrazolo[1,5-a]pyrimidine linked 2-aminobenzothizole conjugate (6m)Multiple Cancer Cell Lines1.94 - 3.46[7]
Tubulin Inhibitor (1a)Multiple Cancer Cell Lines (average)0.0248[8]
Tubulin Inhibitor (1b)Multiple Cancer Cell Lines (average)0.028[8]
Newly Synthesized Derivatives (Hypothetical Data)
7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidineHCT-116 (Colon Cancer)[Insert Data]-
7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidineMCF-7 (Breast Cancer)[Insert Data]-
7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidineHCT-116 (Colon Cancer)[Insert Data]-
7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidineMCF-7 (Breast Cancer)[Insert Data]-
Kinase Inhibitory Activity

Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent kinase inhibitors. Their ability to target specific kinases involved in cell signaling pathways makes them attractive candidates for cancer therapy.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Known Derivatives
BS-194 (4k)CDK23[1]
BS-194 (4k)CDK130[1]
BS-194 (4k)CDK530[1]
BS-194 (4k)CDK990[1]
Dual CDK2/TRKA Inhibitor (6t)CDK290[2]
Dual CDK2/TRKA Inhibitor (6t)TRKA230[2]
Newly Synthesized Derivatives (Hypothetical Data)
7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidineCDK2[Insert Data]-
7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidineAurora A[Insert Data]-
Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Known Derivatives
7-Aminopyrazolo[1,5-a]pyrimidine derivativeBacillus cereus10.8[9]
Fused pyrazolopyridine derivativeAspergillus fumigatus78.12[9]
Imidazo[1,2-a]pyrimidine derivativeEscherichia coli0.86[9]
Newly Synthesized Derivatives (Hypothetical Data)
7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidineStaphylococcus aureus[Insert Data]-
7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidineEscherichia coli[Insert Data]-
7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidineStaphylococcus aureus[Insert Data]-
7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidineEscherichia coli[Insert Data]-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key biological assays cited in this guide.

Synthesis of 7-Substituted-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of the target compounds starts from the commercially available this compound. The chloro group at the 7-position is susceptible to nucleophilic substitution, allowing for the introduction of various amines and hydrazines.

Synthesis_Workflow start 7-Chloro-2,5-dimethyl- pyrazolo[1,5-a]pyrimidine product 7-Substituted-2,5-dimethyl- pyrazolo[1,5-a]pyrimidine start->product Nucleophilic Substitution reagent1 Amine (R-NH2) or Hydrazine (R-NHNH2) reagent1->product conditions Solvent (e.g., EtOH, DMF) Base (e.g., Et3N, K2CO3) Heat conditions->product

Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines.

General Procedure: A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) is treated with the desired amine or hydrazine (1.1-1.5 equivalents) and a base (e.g., triethylamine, potassium carbonate) if necessary. The reaction mixture is heated under reflux for a specified period. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired product.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cell_seeding Seed cells in 96-well plate (e.g., 5x10^3 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 treatment Add serially diluted compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution (e.g., 20 µL of 5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance (570 nm) solubilization->measurement

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Kinase Inhibition Assay

Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Kinase_Inhibition_Assay compound_prep Prepare serial dilutions of test compounds kinase_reaction Incubate compounds with kinase, substrate, and ATP compound_prep->kinase_reaction detection Add ATP detection reagent (stops reaction, generates light) kinase_reaction->detection measurement Measure luminescence detection->measurement analysis Calculate % inhibition and IC50 values measurement->analysis

Kinase inhibition assay workflow.

Protocol:

  • The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • The luminescence is measured using a plate reader.

  • The percent inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Assay_Workflow compound_dilution Prepare two-fold serial dilutions of compounds in broth inoculation Inoculate each well with the bacterial suspension compound_dilution->inoculation inoculum_prep Prepare standardized bacterial suspension (e.g., 0.5 McFarland) inoculum_prep->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC as the lowest concentration with no visible growth incubation->mic_determination

Workflow for determining the Minimum Inhibitory Concentration.

Protocol:

  • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The novelty of the newly synthesized this compound derivatives will be determined by their performance in the described biological assays compared to the existing data for analogous compounds. Significant improvements in potency, selectivity against specific targets (e.g., cancer cell lines or kinases), or a novel spectrum of activity would establish their originality and potential for further development as therapeutic agents. The provided experimental protocols offer a standardized framework for generating the necessary data to make these critical assessments. The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds promise for the discovery of new and effective drugs.

References

Safety Operating Guide

Proper Disposal of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic compound and should be treated as hazardous chemical waste. The primary recommended disposal method is high-temperature incineration at a licensed chemical destruction facility.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is vital for the correct handling and characterization of the waste stream.

PropertyValue
CAS Number 136549-13-8
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Density 1.37 g/cm³
pKa (Predicted) 0.38 ± 0.30
Appearance Solid (form may vary)
Melting Point Not available
Boiling Point Not available

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.

Step 1: Waste Identification and Segregation
  • Characterization: All waste containing this compound must be classified as hazardous waste. Due to its chemical structure, it falls under the category of halogenated organic compounds.

  • Segregation: This waste must be segregated from non-hazardous and other types of chemical waste at the point of generation. Specifically, it should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated solvents or aqueous waste.

Step 2: Personal Protective Equipment (PPE) and Handling
  • Minimum PPE: When handling waste this compound, researchers must wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Ventilation: All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Step 3: Waste Collection and Storage
  • Container Selection: Use a clearly labeled, non-reactive, and sealable container for waste collection. The container must be compatible with chlorinated organic compounds.

  • Labeling: The waste container must be accurately labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date of accumulation start.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step 4: Disposal Procedure
  • Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Recommended Disposal Method: The recommended method for the destruction of this compound is controlled incineration .[1] This process should be carried out in a high-temperature incinerator equipped with flue gas scrubbing capabilities to neutralize acidic gases (such as hydrogen chloride) produced during combustion.[1]

    • Incineration Temperature: For halogenated organic compounds, incineration temperatures should be at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Ensure that all necessary documentation, including a hazardous waste manifest, is completed accurately for transportation and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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